3-Prop-2-ynyloxy-benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAQTWGCPCRKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390292 | |
| Record name | 3-Prop-2-ynyloxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-87-6 | |
| Record name | 3-(2-Propyn-1-yloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5651-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Prop-2-ynyloxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Prop-2-ynyloxy-benzaldehyde from 3-hydroxybenzaldehyde
This guide provides a comprehensive overview of the synthesis of 3-prop-2-ynyloxy-benzaldehyde, a valuable intermediate in drug discovery and materials science. The core of this synthesis lies in the robust and well-established Williamson ether synthesis, a cornerstone of organic chemistry for forming the ether linkage. This document will delve into the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous understanding of this synthetic transformation.
Introduction: The Significance of this compound
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. The presence of a terminal alkyne group makes it an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This highly efficient and specific reaction allows for the facile conjugation of this molecule to various azide-containing scaffolds, enabling the rapid synthesis of diverse molecular architectures.[3][4] The benzaldehyde moiety, on the other hand, can be further functionalized through various classical organic transformations, providing a versatile handle for molecular elaboration. Consequently, this compound serves as a key building block for the synthesis of novel bioactive compounds, targeted drug delivery systems, and advanced materials.[1]
The Core Reaction: Williamson Ether Synthesis
The synthesis of this compound from 3-hydroxybenzaldehyde is achieved through the Williamson ether synthesis. This reaction, first reported by Alexander Williamson in 1850, is a fundamental method for preparing symmetrical and unsymmetrical ethers.[5][6] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]
Reaction Mechanism
The synthesis involves two key steps:
-
Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a suitable base to form a phenoxide ion. This step is crucial as it generates a potent nucleophile.[9][10] The choice of base is critical; for aryl ethers, bases such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are commonly employed.[7]
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of propargyl bromide in an SN2 fashion.[6][11] This concerted step involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of the desired ether linkage.[8]
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the O-propargylation of phenolic compounds.[12][13]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 100-83-4 | ≥98% |
| Propargyl Bromide | C₃H₃Br | 118.96 | 106-96-7 | 80% in toluene |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | ≥99% |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | ACS grade |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | ACS grade |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | - |
| Brine (Saturated NaCl solution) | NaCl (aq) | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ≥99% |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (5.0 g, 40.9 mmol, 1.0 equiv.) and anhydrous potassium carbonate (8.48 g, 61.4 mmol, 1.5 equiv.).
-
Solvent Addition: Add 100 mL of acetone to the flask.
-
Addition of Alkylating Agent: While stirring vigorously, add propargyl bromide (80% solution in toluene, 6.1 mL, 55.2 mmol, 1.35 equiv.) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 20 mL).
-
Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid. A similar procedure for a related compound yielded a product with 99.9% purity.[13]
Characterization
The structure and purity of the final product, this compound (C₁₀H₈O₂, MW: 160.17 g/mol , CAS: 5651-87-6), can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[14][15][16]
Critical Parameters and Mechanistic Insights
The success of the Williamson ether synthesis for this transformation hinges on several key factors:
-
Choice of Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the phenolic hydroxyl group without promoting side reactions like the Cannizzaro reaction of the aldehyde functionality.[17] Stronger bases such as sodium hydride (NaH) can also be used, but K₂CO₃ is generally preferred for its ease of handling and cost-effectiveness.[8]
-
Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal for SN2 reactions as it can solvate the cation of the base while leaving the nucleophilic anion relatively free to react.[6]
-
Alkylating Agent: Propargyl bromide is a primary alkyl halide, which is highly reactive towards SN2 displacement and less prone to elimination reactions.[11] It is important to use a slight excess of the alkylating agent to ensure complete conversion of the starting material.
-
Temperature: The reaction is typically conducted at an elevated temperature (refluxing acetone) to increase the reaction rate.[13] However, excessively high temperatures should be avoided as they can lead to decomposition of the product or starting materials.
-
Side Reactions: A potential side reaction is C-alkylation, where the propargyl group attaches to the aromatic ring instead of the phenolic oxygen.[7] However, O-alkylation is generally favored under the described conditions.
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a reliable and efficient method for producing this versatile chemical intermediate. By carefully controlling the reaction parameters, particularly the choice of base and solvent, high yields of the desired product can be achieved. The protocol and insights provided in this guide offer a solid foundation for researchers and scientists to successfully perform this synthesis and utilize the product in their respective fields of research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroeder.nd.edu [rroeder.nd.edu]
- 5. byjus.com [byjus.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. This compound | 5651-87-6 | FAA65187 [biosynth.com]
- 15. This compound | C10H8O2 | CID 3161242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemscene.com [chemscene.com]
- 17. Buy this compound (EVT-333346) | 5651-87-6 [evitachem.com]
chemical properties and structure of 3-Prop-2-ynyloxy-benzaldehyde
An In-depth Technical Guide to 3-Prop-2-ynyloxy-benzaldehyde: Structure, Properties, and Applications
Introduction: A Versatile Scaffold in Modern Chemistry
This compound is a bifunctional organic compound that has garnered significant attention from the scientific community. Its unique molecular architecture, featuring a benzaldehyde core substituted with a propargyl ether group, positions it as a highly versatile building block in organic synthesis, medicinal chemistry, and materials science. The presence of three key functional groups—an aldehyde, an ether, and a terminal alkyne—provides multiple reaction sites for chemical modification.
The aldehyde group serves as a classic electrophilic center, readily participating in reactions such as oxidation, reduction, and the formation of imines and other carbon-carbon bonds. The terminal alkyne is particularly valuable due to its ability to undergo highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This allows for the straightforward and robust conjugation of this compound to other molecules, facilitating the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this important molecule for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is crucial for its application in research and development. The key identifiers and physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-(prop-2-yn-1-yloxy)benzaldehyde |
| CAS Number | 5651-87-6[2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₈O₂[2][3][4][5][7] |
| Molecular Weight | 160.17 g/mol [2][3][4][5][7] |
| Boiling Point | 82 °C[3] |
| Solubility | Insoluble in water; soluble in organic solvents[2] |
| SMILES | C#CCOC1=CC=CC(=C1)C=O[2][3][7] |
| InChI | InChI=1S/C10H8O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7-8H,6H2[2][5] |
| InChI Key | CYAQTWGCPCRKJT-UHFFFAOYSA-N[2][5] |
Molecular Structure and Spectroscopic Characterization
The structure of this compound consists of a benzene ring substituted with an aldehyde group and a propargyloxy group at the meta-position.[2] This arrangement of functional groups dictates its reactivity and potential for intermolecular interactions.
Crystallographic studies of related compounds suggest that the benzaldehyde portion of the molecule is largely planar.[8][9] The crystal packing is often influenced by weak intermolecular forces, including C-H···O hydrogen bonds and π-π stacking interactions, which help to form a three-dimensional supramolecular framework.[2][8]
Spectroscopic Signatures
While specific spectra are dependent on experimental conditions, the expected spectroscopic data for this compound are as follows:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aldehydic proton (around 9.8-10.0 ppm), aromatic protons (in the range of 7.0-8.0 ppm), the methylene protons of the propargyl group adjacent to the oxygen (around 4.7-4.9 ppm), and the acetylenic proton (a triplet around 2.5-2.6 ppm).
-
¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the aldehyde at the downfield region (around 190 ppm). Signals for the aromatic carbons would appear between 110-160 ppm. The carbons of the propargyl group would also be identifiable, with the terminal alkyne carbons appearing around 75-80 ppm.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the C-H stretch of the aldehyde (around 2850 and 2750 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), the C≡C stretch of the alkyne (around 2100-2150 cm⁻¹), and the ≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (160.17 g/mol ).
Synthesis and Reactivity
Primary Synthesis: Williamson Ether Synthesis
The most common and straightforward method for synthesizing this compound is through a Williamson ether synthesis.[2] This nucleophilic substitution reaction involves the deprotonation of 3-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking propargyl bromide (or another propargyl halide) in an Sɴ2 reaction.
The reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃), and in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) at room or slightly elevated temperatures.[2]
For industrial-scale production, the efficiency of this reaction can be enhanced by using aqueous micellar media. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) can form micelles that act as microreactors, concentrating the organic reactants and stabilizing the phenoxide intermediate, leading to excellent yields.[2]
Chemical Reactivity
The reactivity of this compound is governed by its three distinct functional groups, allowing it to participate in a wide array of chemical transformations.
-
Reactions of the Aldehyde Group:
-
Oxidation: The aldehyde can be oxidized to the corresponding 3-Prop-2-ynyloxy-benzoic acid using standard oxidizing agents.[2]
-
Reduction: It can be reduced to 3-Prop-2-ynyloxy-benzyl alcohol with reducing agents like sodium borohydride.[2]
-
Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, enabling reactions like the formation of imines with primary amines, which is a key step in the A³ coupling reaction to form propargylamines.[10]
-
-
Reactions of the Alkyne Group:
-
Click Chemistry: The terminal alkyne is a key feature for modern synthetic applications. It readily participates in the Huisgen 1,3-dipolar cycloaddition with azides, often catalyzed by copper(I), to form stable 1,2,3-triazole rings.[1][2] This reaction is highly efficient, specific, and biocompatible, making it ideal for applications in drug discovery and bioconjugation.[1]
-
Applications in Research and Drug Development
The unique combination of functional groups in this compound makes it a valuable intermediate in several areas of chemical research.
-
Intermediate in Organic Synthesis: It serves as a precursor for a wide range of more complex molecules.[2] It is a building block for synthesizing azides, carborane-carrying porphyrins, and various heterocyclic compounds.[2][3]
-
Medicinal Chemistry and Drug Discovery: Derivatives of this compound have been investigated for various therapeutic applications.
-
Antibacterial and Antifungal Activity: Certain derivatives have shown potential as antibacterial and antifungal agents.[2][11]
-
Antioxidant and Neuroprotective Agents: The core structure has been incorporated into multitarget directed ligands (MTDLs) designed to have antioxidant properties and act as calcium channel blockers, which are being explored for the treatment of neurodegenerative diseases like Alzheimer's.[12]
-
PROTACs: The propargyloxy group is an ideal handle for click chemistry, making this molecule a valuable linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are an emerging class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1]
-
-
Materials Science: The rigid structure and reactive alkyne group make it suitable for the synthesis of functional materials, including polymers and porphyrin-based systems with unique optical and electronic properties.[2]
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound via Williamson ether synthesis.
Materials and Equipment:
-
3-Hydroxybenzaldehyde
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq).
-
Add anhydrous acetone to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.2-1.5 eq) to the solution. The mixture will be a suspension.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add propargyl bromide (1.1-1.2 eq) to the reaction mixture dropwise.
-
Heat the reaction mixture to reflux (approximately 60 °C) and maintain for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford pure this compound.
Conclusion
This compound is a compound of significant synthetic utility. Its straightforward synthesis, combined with the orthogonal reactivity of its aldehyde and alkyne functional groups, makes it an invaluable tool for chemists. In particular, its suitability for click chemistry reactions has cemented its role in modern drug discovery, especially in the construction of complex bioactive molecules and targeted therapeutics like PROTACs. As research in these areas continues to advance, the demand for versatile and reliable chemical building blocks like this compound is certain to grow, paving the way for new innovations in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound (EVT-333346) | 5651-87-6 [evitachem.com]
- 3. This compound | 5651-87-6 | FAA65187 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C10H8O2 | CID 3161242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Prop-2-ynyloxy-benzaldehyde: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Prop-2-ynyloxy-benzaldehyde, a versatile bifunctional molecule with significant applications in organic synthesis, medicinal chemistry, and materials science. We will delve into its chemical properties, provide a detailed and validated protocol for its synthesis, explore the reactivity of its key functional groups—the aldehyde and the terminal alkyne—and highlight its utility as a building block, particularly in the realm of "click chemistry." This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction: The Versatility of a Bifunctional Building Block
This compound is an aromatic compound characterized by the presence of both an aldehyde and a terminal alkyne functional group. This unique combination makes it a highly valuable intermediate in synthetic chemistry. The aldehyde group can undergo a wide range of classical transformations, while the terminal alkyne serves as a handle for modern ligation chemistries, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] Its derivatives have shown promise in medicinal chemistry, with some exhibiting antibacterial and antiurease activities.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 5651-87-6 | [6][7][8][9] |
| Molecular Formula | C₁₀H₈O₂ | [6][7][8][9] |
| Molecular Weight | 160.17 g/mol | [6][7][8][10] |
| IUPAC Name | 3-(prop-2-yn-1-yloxy)benzaldehyde | [7] |
| Appearance | Crystalline solid | [8] |
| Boiling Point | 82 °C | [8] |
| SMILES | C#CCOC1=CC=CC(=C1)C=O | [8] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This involves the O-alkylation of 3-hydroxybenzaldehyde with propargyl bromide.[4][5]
Reaction Principle
The synthesis proceeds via the deprotonation of the hydroxyl group of 3-hydroxybenzaldehyde by a weak base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of propargyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired ether linkage.
Detailed Experimental Protocol
Materials:
-
3-Hydroxybenzaldehyde
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the flask.
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
With vigorous stirring, add propargyl bromide (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (around 60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure solid.
Characterization: The structure of the synthesized product should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy, and mass spectrometry.
-
FT-IR: Expect characteristic peaks for the alkyne C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), the aldehyde C=O stretch (~1700 cm⁻¹), and the aromatic C-H and C=C stretches.
-
¹H NMR: Expect signals for the aldehydic proton, the aromatic protons, the methylene protons of the propargyl group, and the acetylenic proton.
-
¹³C NMR: Expect distinct signals for the carbonyl carbon, the aromatic carbons, the carbons of the ether linkage, and the acetylenic carbons. PubChem provides access to a reference ¹³C NMR spectrum.[7]
Green Synthesis Approach
For a more environmentally friendly approach, the synthesis can be carried out in aqueous micellar media using surfactants like cetyltrimethylammonium bromide (CTAB). This method can lead to high yields and avoids the use of volatile organic solvents.[11]
Reactivity and Chemical Transformations
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.
Reactions of the Aldehyde Group
The aldehyde functionality can undergo a variety of classical chemical transformations:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-prop-2-ynyloxy-benzoic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.[6]
-
Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, (3-(prop-2-yn-1-yloxy)phenyl)methanol, using mild reducing agents such as sodium borohydride.[6]
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent can furnish the corresponding secondary or tertiary amine.
-
Wittig Reaction: Reaction with a phosphonium ylide can be used to form an alkene.
-
Condensation Reactions: The aldehyde can participate in condensation reactions, such as the Knoevenagel or aldol condensations, to form more complex molecular architectures.
Reactions of the Alkyne Group: The Gateway to Click Chemistry
The terminal alkyne group is a key feature that allows for the participation of this compound in "click chemistry" reactions. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3]
Mechanism of CuAAC:
The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide to regioselectively form a 1,4-disubstituted-1,2,3-triazole. This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.
This powerful ligation strategy allows for the straightforward conjugation of this compound to a variety of azide-containing molecules, including biomolecules, polymers, and fluorescent dyes.
Applications in Research and Development
Medicinal Chemistry and Drug Discovery
The 1,2,3-triazole ring formed through the CuAAC reaction is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties and ability to engage in hydrogen bonding. By using this compound as a starting material, a diverse library of triazole-containing compounds can be synthesized and screened for biological activity. Derivatives of propargylated aromatic compounds have demonstrated potential as antibacterial and antiurease agents.[4][5]
Bioconjugation and Chemical Biology
The ability to perform click chemistry under biocompatible conditions (or use strain-promoted azide-alkyne cycloaddition - SPAAC - which does not require a cytotoxic copper catalyst) makes this compound a valuable tool for bioconjugation.[12] It can be used to label proteins, nucleic acids, and other biomolecules, enabling studies of their function and localization within living systems.
Materials Science
The rigid, planar structure of the aromatic ring and the potential for forming extended conjugated systems through the triazole linkage make this compound an interesting building block for the synthesis of functional materials, such as polymers and organic semiconductors.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The product is intended for research use only.[9]
Conclusion
This compound is a readily accessible and highly versatile chemical intermediate. Its bifunctional nature, combining the rich chemistry of the aldehyde group with the powerful ligation capabilities of the terminal alkyne, provides a broad platform for the synthesis of complex molecules. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a discussion of its reactivity and applications, with the aim of empowering researchers to effectively utilize this valuable building block in their scientific endeavors.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Click Chemistry Application
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 5. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound (EVT-333346) | 5651-87-6 [evitachem.com]
- 7. This compound | C10H8O2 | CID 3161242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 5651-87-6 | FAA65187 [biosynth.com]
- 9. scbt.com [scbt.com]
- 10. 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | C11H10O3 | CID 3144066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is Click Chemistry? | BroadPharm [broadpharm.com]
A Comprehensive Analysis for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Solubility and Stability of 3-Prop-2-ynyloxy-benzaldehyde
Abstract
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science, integrating the reactivity of an aldehyde with the versatile functionality of a terminal alkyne. This guide provides a detailed examination of its solubility and stability, critical parameters that underpin its application in drug design, synthetic chemistry, and formulation development. By synthesizing data from analogous compounds and established chemical principles, this document offers predictive insights and robust experimental protocols to guide researchers in harnessing the full potential of this compound. We will delve into its solubility across a range of common laboratory solvents, explore its degradation pathways under various stress conditions, and provide validated methodologies for its analysis.
Introduction: The Chemical and Pharmaceutical Significance of this compound
This compound is an aromatic aldehyde distinguished by the presence of a propargyl ether substituent at the meta position. This unique combination of functional groups—an electrophilic aldehyde and a high-energy terminal alkyne—makes it a valuable building block in organic synthesis. The aldehyde group can participate in a variety of classical reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases. Simultaneously, the propargyl group, with its terminal alkyne, is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a powerful tool for bioconjugation and materials science.
The stability and solubility of this compound are paramount for its practical application. In drug development, for instance, poor solubility can hinder bioavailability, while instability can lead to the formation of potentially toxic degradation products and a shortened shelf life. A thorough understanding of these properties is therefore essential for designing robust synthetic routes, developing stable formulations, and ensuring the reliability of experimental results.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₈O₂ | Based on chemical structure |
| Molecular Weight | 160.17 g/mol | Calculated from the molecular formula |
| Appearance | Likely a colorless to yellow liquid or low-melting solid | Benzaldehyde is a colorless to yellow liquid[1]. |
| Odor | Potentially an almond-like odor | Characteristic of benzaldehyde[1]. |
| Boiling Point | Predicted to be > 200 °C | Higher than benzaldehyde (178.1 °C) due to increased molecular weight. |
| Melting Point | Predicted to be low | Many substituted benzaldehydes are liquids or low-melting solids at room temperature. |
| pKa | The terminal alkyne proton is weakly acidic (pKa ~25), while the aldehyde proton is not significantly acidic. | The propargyl alcohol moiety has a pKa of approximately 15, but as an ether, this acidity is removed[2]. |
Solubility Profile: A Predictive Analysis
The solubility of this compound is governed by the interplay between its hydrophobic benzene ring and the polar ether and carbonyl groups. The principle of "like dissolves like" provides a strong framework for predicting its solubility in various solvents[3].
Aqueous Solubility
The presence of the large, nonpolar benzene ring suggests that this compound will have very low solubility in water. Benzaldehyde itself is only slightly soluble in water[1]. While the ether oxygen can act as a hydrogen bond acceptor, this is unlikely to overcome the hydrophobicity of the aromatic ring and the alkyne group. The lone pair of electrons on the oxygen of the aldehyde group in benzaldehyde is involved in conjugation, making it less available for hydrogen bonding with water[4].
Organic Solvent Solubility
Based on the solubility of benzaldehyde and similar organic compounds, this compound is expected to be highly soluble in a range of common organic solvents[1][3].
| Solvent Class | Specific Examples | Predicted Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | The ether linkage in the solute will have favorable dipole-dipole interactions with ether solvents. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving moderately polar organic compounds. |
| Aromatic Hydrocarbons | Toluene, Benzene | High | The aromatic ring of the solute will interact favorably with aromatic solvents through π-stacking. |
| Polar Aprotic Solvents | Acetone, Ethyl acetate, Acetonitrile (ACN) | High | The polar carbonyl and ether groups will interact well with these solvents[3]. |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The polar nature of alcohols will facilitate dissolution, although strong hydrogen bonding with the solvent is not expected to be the primary driver. |
| Nonpolar Hydrocarbons | Hexane, Cyclohexane | Low to Moderate | The polarity of the aldehyde and ether groups will limit solubility in highly nonpolar solvents. |
Experimental Protocol for Solubility Determination
A robust method for experimentally determining the solubility of this compound involves the following steps:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
Stability Profile and Degradation Pathways
The stability of this compound is influenced by its two primary functional groups: the aromatic aldehyde and the propargyl ether. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods[5][6].
Oxidative Degradation
The aldehyde functional group is highly susceptible to oxidation. In the presence of air (oxygen), benzaldehyde readily oxidizes to benzoic acid[7]. This autoxidation process can proceed through a radical mechanism[8]. Therefore, it is highly probable that this compound will degrade to 3-prop-2-ynyloxy-benzoic acid upon exposure to air and/or oxidizing agents.
-
Mitigation Strategy: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and away from light to minimize oxidative degradation.
Acidic and Basic Hydrolysis
-
Acidic Conditions: The propargyl ether linkage is generally stable but can be susceptible to cleavage under strong acidic conditions[9]. This cleavage is initiated by the protonation of the ether oxygen, followed by nucleophilic attack.
-
Basic Conditions: The aldehyde group can undergo a Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction where one molecule is reduced to the corresponding alcohol (3-prop-2-ynyloxy-benzyl alcohol) and another is oxidized to the carboxylic acid (3-prop-2-ynyloxy-benzoic acid)[7]. Additionally, strong bases can pose a thermal hazard with propargyl alcohol, a related compound, suggesting caution is warranted[10].
Thermal Stability
Propargyl alcohol, a related compound, has moderate thermal stability and can decompose at elevated temperatures[2]. While the ether linkage in this compound is more stable than the alcohol, high temperatures could potentially lead to polymerization of the alkyne group or other degradation pathways.
Photostability
Aromatic aldehydes can be sensitive to light. Photostability testing is a crucial part of forced degradation studies to determine if the compound degrades upon exposure to UV or visible light[11].
Predicted Degradation Pathways Diagram
References
- 1. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rawsource.com [rawsource.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. quora.com [quora.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmatutor.org [pharmatutor.org]
Spectroscopic Data of 3-Prop-2-ynyloxy-benzaldehyde: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the aromatic aldehyde, 3-Prop-2-ynyloxy-benzaldehyde. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Beyond a mere presentation of data, this guide offers insights into the experimental methodologies, the rationale behind spectral interpretations, and the structural information gleaned from each analytical technique. The protocols herein are designed to be self-validating, ensuring technical accuracy and reproducibility. All theoretical claims and protocols are substantiated with citations to authoritative sources.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol , is a versatile organic compound.[1][2][3] Its structure, featuring a benzaldehyde core functionalized with a propargyl ether group, makes it a valuable intermediate in the synthesis of more complex molecules, including various heterocyclic compounds and potential pharmaceutical agents. The terminal alkyne of the propargyl group is particularly useful for "click" chemistry reactions, allowing for the straightforward introduction of this moiety into larger molecular scaffolds.
Accurate structural elucidation is paramount in chemical synthesis and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide provides a detailed examination of the expected spectroscopic data for this compound, offering a foundational reference for scientists working with this and related molecules.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol:
A standard ¹H NMR spectrum can be acquired using a 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single residual solvent peak at a known chemical shift (δ ~7.26 ppm).[4] Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | s | 1H | Aldehyde (-CHO) |
| ~7.5-7.8 | m | 4H | Aromatic (Ar-H) |
| ~4.8 | d | 2H | Methylene (-OCH₂-) |
| ~2.5 | t | 1H | Acetylenic (-C≡CH) |
Interpretation and Rationale:
-
Aldehyde Proton (δ ~9.9 ppm): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond. This results in a characteristic downfield singlet in the region of δ 9.5-10 ppm.[5][6][7]
-
Aromatic Protons (δ ~7.5-7.8 ppm): The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. The exact chemical shifts and coupling patterns will depend on the substitution pattern. For a 3-substituted benzaldehyde, one would expect distinct signals for the protons at positions 2, 4, 5, and 6, which will couple with each other.
-
Methylene Protons (δ ~4.8 ppm): The two protons of the methylene group adjacent to the ether oxygen and the alkyne are expected to appear as a doublet. The splitting is due to long-range coupling with the terminal acetylenic proton (⁴J coupling).
-
Acetylenic Proton (δ ~2.5 ppm): The terminal proton of the alkyne group typically resonates around δ 2.5 ppm and appears as a triplet due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR.
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde (C=O) |
| ~160 | Aromatic (C-O) |
| ~138 | Aromatic (C-CHO) |
| ~130, ~124, ~122, ~115 | Aromatic (C-H) |
| ~78 | Acetylenic (-C≡CH) |
| ~76 | Acetylenic (-C≡CH) |
| ~56 | Methylene (-OCH₂-) |
Interpretation and Rationale:
-
Carbonyl Carbon (δ ~192 ppm): The carbon of the aldehyde group is significantly deshielded and appears at a very downfield chemical shift, typically in the range of δ 190-205 ppm.[5]
-
Aromatic Carbons (δ ~115-160 ppm): The six carbons of the benzene ring will give distinct signals. The carbon attached to the oxygen of the ether (C-O) will be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen. The carbon attached to the aldehyde group will also be downfield. The remaining four aromatic carbons will appear in the typical aromatic region.
-
Alkyne Carbons (δ ~76 and ~78 ppm): The two sp-hybridized carbons of the alkyne group appear in a characteristic region of the spectrum.
-
Methylene Carbon (δ ~56 ppm): The carbon of the methylene group is shielded by the adjacent sp-hybridized carbons and appears at a more upfield chemical shift compared to the aromatic carbons.
The following diagram illustrates the workflow for NMR data acquisition and analysis.
Caption: Workflow for NMR data acquisition and structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
An FTIR (Fourier-Transform Infrared) spectrometer is used to obtain the IR spectrum.
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is common.[1][8] A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).[8] For liquid samples, a drop can be placed between two salt plates.
-
Data Acquisition: A background spectrum of the empty sample holder (or the KBr pellet without the sample) is first recorded. Then, the sample is placed in the beam path, and the spectrum is acquired.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Sharp, Medium | ≡C-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~2120 | Weak | C≡C stretch |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O-CH₂ stretch (asymmetric) |
| ~1050 | Strong | Aryl-O-CH₂ stretch (symmetric) |
Interpretation and Rationale:
-
≡C-H Stretch (~3300 cm⁻¹): The sharp, medium intensity band around 3300 cm⁻¹ is characteristic of the stretching vibration of the hydrogen atom attached to a terminal alkyne.
-
Aromatic C-H Stretch (~3050 cm⁻¹): The absorption in this region is due to the stretching vibrations of the C-H bonds on the benzene ring.
-
Aldehyde C-H Stretch (~2850, ~2750 cm⁻¹): Aldehydes typically show two medium intensity bands for the C-H stretch, often referred to as a Fermi doublet.[7] The presence of these two bands is a strong indicator of an aldehyde functional group.
-
C≡C Stretch (~2120 cm⁻¹): The carbon-carbon triple bond stretch of a terminal alkyne is typically weak and appears in this region.
-
C=O Stretch (~1700 cm⁻¹): A very strong and sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an aldehyde.[5][7]
-
Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): The stretching vibrations of the carbon-carbon bonds within the aromatic ring give rise to several bands in this region.
-
Aryl-O-CH₂ Stretches (~1250, ~1050 cm⁻¹): The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage will produce strong absorptions in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol:
Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.[9]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).[9]
-
Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, charged ions and neutral radicals.[10]
-
Detection: The charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum Data:
| m/z | Relative Intensity | Assignment |
| 160 | High | [M]⁺• (Molecular Ion) |
| 159 | Moderate | [M-H]⁺ |
| 131 | High | [M-CHO]⁺ |
| 121 | Moderate | [M-C₃H₃O]⁺ |
| 103 | Low | [C₇H₅O-CO]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
| 39 | High | [C₃H₃]⁺ (Propargyl cation) |
Interpretation and Rationale:
-
Molecular Ion ([M]⁺•, m/z 160): The peak at m/z 160 corresponds to the intact molecular ion, confirming the molecular weight of the compound. Aromatic compounds often show a relatively intense molecular ion peak due to the stability of the aromatic ring.[3]
-
[M-H]⁺ (m/z 159): Loss of a hydrogen atom, likely from the aldehyde group, is a common fragmentation pathway for aldehydes.
-
[M-CHO]⁺ (m/z 131): Cleavage of the bond between the aromatic ring and the aldehyde group results in the loss of a formyl radical (•CHO), leading to a prominent peak at m/z 131. This is a characteristic fragmentation for benzaldehyde derivatives.[11]
-
Propargyl Cation ([C₃H₃]⁺, m/z 39): Cleavage of the ether bond can lead to the formation of the stable propargyl cation, which is expected to be a significant peak.
The following diagram illustrates a plausible fragmentation pathway for this compound in an EI mass spectrometer.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. rtilab.com [rtilab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Aldehyde - Wikipedia [en.wikipedia.org]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the Determination and Analysis of the Crystal Structure of 3-Prop-2-ynyloxy-benzaldehyde
Abstract
3-Prop-2-ynyloxy-benzaldehyde is a versatile bifunctional organic molecule, incorporating a reactive aldehyde and a terminal alkyne. These functional groups make it a valuable building block in click chemistry, pharmaceutical synthesis, and materials science[1][2]. While its solution-phase chemistry is leveraged, a critical gap exists in our understanding of its solid-state properties, as a definitive public record of its single-crystal X-ray structure is not available. This guide provides a comprehensive framework for determining this unknown structure. It outlines a robust protocol for synthesis and purification, a detailed strategy for single-crystal growth, and the workflow for X-ray diffraction analysis. Furthermore, by analyzing the crystal structures of closely related isomers and derivatives, this document offers an expert prediction of the key intermolecular interactions—such as C−H···O hydrogen bonds and π-π stacking—that are anticipated to govern its supramolecular architecture. This work serves as both a practical laboratory guide and a predictive blueprint for researchers in crystallography, drug development, and materials engineering.
Introduction and Scientific Rationale
The precise three-dimensional arrangement of molecules in a crystal lattice dictates a compound's bulk properties, including its melting point, solubility, stability, and even its biological activity. For a molecule like this compound, which contains both a hydrogen-bond acceptor (the aldehyde oxygen) and multiple weak hydrogen-bond donors (the terminal alkyne and aromatic C-H groups), understanding its crystal packing is paramount[3][4].
The determination of its crystal structure will provide invaluable insights into:
-
Supramolecular Synthons: Identifying the dominant and recurring patterns of intermolecular interactions. The interplay between the aldehyde, ether, and alkyne functionalities likely creates a unique packing motif.
-
Structure-Property Relationships: Correlating the molecular packing with physical properties. For instance, dense packing driven by strong interactions typically leads to higher melting points and lower solubility.
-
Polymorphism Screening: Providing a reference structure (the thermodynamically stable form under given conditions) against which potential polymorphs can be compared.
-
Rational Drug Design: Informing the design of co-crystals or pharmaceutical salts where this molecule is used as a scaffold or intermediate.
This guide provides the complete experimental and theoretical framework necessary to achieve this structural elucidation.
Proposed Synthesis and High-Purity Recrystallization
The synthesis of aryl propargyl ethers is reliably achieved via a Williamson ether synthesis. The following protocol is adapted from established methods for similar phenol derivatives[5].
Synthesis Protocol: 3-hydroxybenzaldehyde to this compound
Reaction Scheme: (3-hydroxybenzaldehyde) + (Propargyl Bromide) --[K₂CO₃, Acetone]--> (this compound)
Materials & Equipment:
-
3-hydroxybenzaldehyde (1.0 eq)
-
Propargyl bromide (80% solution in toluene, 1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup (separatory funnel, beakers)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-hydroxybenzaldehyde and anhydrous acetone (approx. 15 mL per gram of aldehyde). Begin stirring to dissolve the aldehyde.
-
Base Addition: Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.
-
Alkylation: Add propargyl bromide dropwise to the stirring suspension at room temperature.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 56 °C for acetone). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the solid K₂CO₃.
-
Wash the solids with a small amount of acetone.
-
Combine the filtrates and remove the acetone using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification Protocol: Recrystallization
Causality: High-purity material is a prerequisite for growing high-quality single crystals. Recrystallization is an effective method for purifying solid organic compounds by leveraging differences in solubility at different temperatures[6]. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Step-by-Step Procedure:
-
Solvent Screening: Test the solubility of the crude product in small amounts of various solvents (e.g., isopropanol, ethanol, hexanes/ethyl acetate mixture). An ideal choice is a solvent system like isopropanol or an ethyl acetate/hexanes mixture.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Slow cooling is critical to allow for the formation of large, well-ordered crystals rather than rapid precipitation of small crystals[6].
-
Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for 30-60 minutes to maximize the yield of pure crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. Verify purity via NMR and melting point analysis.
A Guide to Single-Crystal Growth
Growing a single crystal suitable for X-ray diffraction is often the most challenging step. It requires inducing slow nucleation and growth from a supersaturated solution[7]. Several techniques can be employed, and the choice depends on the compound's properties[8][9][10].
Experimental Workflow for Crystal Growth
The following diagram outlines a logical workflow for screening crystallization conditions.
Caption: Workflow for growing single crystals of this compound.
Detailed Crystallization Protocols
A. Slow Evaporation: This is the simplest method and often a good starting point[9].
-
Prepare a nearly saturated solution of the compound in a suitable, relatively volatile solvent (e.g., ethyl acetate or acetone).
-
Filter the solution through a small plug of cotton or a syringe filter into a clean vial.
-
Cover the vial with a cap or parafilm, and pierce it with 1-2 small holes using a needle.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.
B. Vapor Diffusion: This technique is excellent for small quantities and provides fine control over the rate of crystallization[9][10].
-
Setup: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar.
-
Antisolvent: The larger jar should contain a small amount of an "antisolvent"—a volatile solvent in which the compound is insoluble but which is miscible with the solvent used for the solution (e.g., solution in toluene, antisolvent is hexanes).
-
Diffusion: Over time, the antisolvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.
Proposed X-ray Diffraction and Structure Analysis
Once a suitable crystal is obtained, its structure can be determined using single-crystal X-ray diffraction.
| Parameter | Description | Significance |
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). | Defines the symmetry constraints on the unit cell dimensions. |
| Space Group | The set of symmetry operations that describe the repeating pattern of the molecules. | Reveals the inherent symmetry of the molecular packing. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) that define the smallest repeating unit. | Provides the volume and shape of the molecular "container." |
| Z value | The number of molecules per unit cell. | Relates the macroscopic crystal to the molecular level. |
| R-factor (R1) | The residual factor; a measure of the agreement between the calculated and observed structure factors. | A key indicator of the quality of the final structural model. Values < 0.05 are considered excellent. |
Predictive Analysis of Supramolecular Assembly
While the target structure is unknown, the known crystal structures of related benzaldehyde derivatives provide a strong basis for predicting the key intermolecular interactions[3][4]. Analysis of the crystal structure of the related compound 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde shows that C-H···O bonds and π···π interactions are crucial for assembling the 3D framework[11]. Similarly, the structure of 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde is stabilized by C-H···O bonds and π–π stacking interactions[12].
Based on these precedents, we can predict the primary interactions that will likely be present in the crystal structure of this compound.
Predicted Key Interactions:
-
C(sp)-H···O=C Hydrogen Bond: The acidic terminal alkyne proton is a strong C-H donor and is highly likely to form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This is a common and robust interaction in terminal alkynes[11].
-
C(aromatic)-H···O=C Hydrogen Bond: Aromatic C-H groups adjacent to the aldehyde can also act as weak hydrogen bond donors to the carbonyl oxygen.
-
π-π Stacking: The electron-rich aromatic rings are expected to stack in an offset or parallel-displaced fashion to maximize attractive electrostatic interactions.
Caption: Predicted intermolecular interactions in the crystal lattice.
Conclusion and Anticipated Significance
This technical guide establishes a clear and actionable pathway for the first-time determination of the crystal structure of this compound. By following the detailed protocols for synthesis, purification, and crystal growth, researchers can obtain diffraction-quality single crystals. The subsequent X-ray analysis, guided by the predictive insights from known analogous structures, will unambiguously reveal the compound's supramolecular architecture.
The successful elucidation of this structure will be a significant contribution, providing a foundational piece of data for materials scientists seeking to design novel co-crystals and for medicinal chemists using this scaffold in drug development. It will replace ambiguity with certainty, allowing for a more profound, structure-based understanding of the solid-state behavior of this important chemical building block.
References
- 1. This compound | 5651-87-6 | FAA65187 [biosynth.com]
- 2. Buy this compound (EVT-333346) | 5651-87-6 [evitachem.com]
- 3. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. depts.washington.edu [depts.washington.edu]
- 11. pubs.aip.org [pubs.aip.org]
- 12. 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
3-Prop-2-ynyloxy-benzaldehyde: A Versatile Bifunctional Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Prop-2-ynyloxy-benzaldehyde, also known as 3-propargyloxybenzaldehyde, is a highly versatile bifunctional molecule that has garnered significant attention in organic synthesis. Its structure uniquely combines a terminal alkyne and an aldehyde group, offering two distinct and chemoselective reactive sites. This guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of this powerful building block. We will delve into its pivotal role in the construction of complex molecular architectures, from heterocyclic scaffolds to advanced polymers and drug conjugates, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Architectural Advantage
At the heart of this compound's utility lies its bifunctional nature. The molecule consists of a benzaldehyde core with a propargyl ether substituent at the meta-position. This arrangement provides two orthogonal functional groups:
-
The Aldehyde: A classic electrophilic center, susceptible to a wide array of nucleophilic additions and condensation reactions.
-
The Terminal Alkyne: A high-energy, reactive moiety ideal for powerful carbon-carbon bond-forming reactions such as cycloadditions and cross-coupling reactions.[1]
This duality allows for sequential or tandem reactions, enabling chemists to introduce complexity and build molecular diversity in a controlled and efficient manner. It serves as an essential building block in the synthesis of pharmaceuticals, fine chemicals, and advanced materials like polymers and coatings.[1]
Caption: Structure of this compound highlighting the two key reactive functional groups.
Synthesis of this compound
The most common and efficient synthesis of this building block is achieved through a classical Williamson ether synthesis. This involves the reaction of 3-hydroxybenzaldehyde with propargyl bromide in the presence of a mild base.[2][3] The choice of an aprotic polar solvent like acetone or DMF facilitates the SN2 reaction mechanism, typically leading to good yields.[3]
2.1 Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol provides a reliable method for the gram-scale synthesis of the title compound.
Materials:
-
3-Hydroxybenzaldehyde
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone to make a ~0.5 M solution.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Causality Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The disappearance of the 3-hydroxybenzaldehyde spot indicates reaction completion.
-
After cooling to room temperature, filter the solid K₂CO₃ and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted starting material), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pale yellow solid or oil.[4]
Caption: Experimental workflow for the synthesis of this compound.
Key Applications in Organic Synthesis
The strategic placement of the aldehyde and alkyne groups allows for a multitude of synthetic transformations.
3.1 The Alkyne Moiety: A Gateway to Coupling and Cycloaddition
The terminal alkyne is arguably the more versatile handle, participating in some of the most powerful reactions in modern organic chemistry.
The CuAAC reaction, the cornerstone of "Click Chemistry," allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an azide.[5][6] This reaction is prized for its high yields, functional group tolerance, and biocompatibility.[5][7]
Mechanistic Insight: The role of the copper(I) catalyst is pivotal. It coordinates with the alkyne, forming a copper acetylide intermediate. This dramatically increases the acidity of the terminal proton and activates the alkyne for nucleophilic attack by the azide, ensuring the reaction proceeds rapidly under mild conditions.[7]
This strategy is widely used in:
-
Drug Discovery: Linking molecular fragments to create novel drug candidates or PROTACs (Proteolysis Targeting Chimeras).[8][9]
-
Bioconjugation: Attaching molecules to proteins, DNA, or other biomolecules for labeling and tracking.[5]
-
Materials Science: Synthesizing functionalized polymers and modifying surfaces.[1]
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10] It typically employs a dual catalytic system of palladium and copper(I).[11]
Causality Behind the Catalysts:
-
Palladium Cycle: The palladium catalyst (e.g., Pd(PPh₃)₄) undergoes oxidative addition with the aryl/vinyl halide.
-
Copper Cycle: The copper(I) co-catalyst reacts with the alkyne to form the reactive copper acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium center. Reductive elimination from palladium yields the final coupled product and regenerates the active Pd(0) catalyst.[12]
This reaction allows for the extension of the molecule's carbon framework, connecting it to other aromatic or vinylic systems to build more complex structures.[10]
3.2 The Aldehyde Moiety: A Platform for Classical Transformations
The aldehyde group can undergo a vast range of classical organic reactions, often while leaving the alkyne untouched. These include:
-
Reductive Amination: To form secondary or tertiary amines.
-
Wittig Reaction: To form alkenes.
-
Grignard/Organolithium Addition: To generate secondary alcohols.
-
Condensation Reactions: Such as the Knoevenagel or aldol condensations.
This orthogonality is key; one can first elaborate the aldehyde portion of the molecule and then utilize the alkyne for a subsequent coupling or cycloaddition step.
3.3 Tandem Reactions for Heterocycle Synthesis
The true power of this compound is unleashed in tandem or domino reactions where both functional groups participate to construct complex heterocyclic systems.[13][14] Propargyl compounds are versatile synthons for building a variety of oxygen- and nitrogen-containing heterocycles through intramolecular cyclization or cyclocondensation processes.[13][14] For example, an initial reaction at the aldehyde can introduce a nucleophile that subsequently attacks the alkyne in an intramolecular fashion, leading to the rapid assembly of fused ring systems.
Selected Experimental Protocols and Data
4.1 Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate this compound with benzyl azide to form a 1,2,3-triazole.
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
t-Butanol/Water (1:1 mixture)
Procedure:
-
In a vial, dissolve this compound and benzyl azide in the t-butanol/water mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The solution should turn a yellow-green color.
-
Causality: Sodium ascorbate acts as the reducing agent, converting the Cu(II) precatalyst to the active Cu(I) species in situ. This is a critical step for the catalytic cycle to begin.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting alkyne is consumed.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash chromatography or recrystallization to yield the desired triazole.
4.2 Protocol: Palladium-Catalyzed Sonogashira Coupling
Objective: To couple this compound with iodobenzene.
Materials:
-
This compound (1.1 eq)
-
Iodobenzene (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA), degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂, CuI, and iodobenzene.
-
Add anhydrous, degassed THF and TEA. The base (TEA) is crucial as it scavenges the HI produced during the reaction, preventing side reactions and catalyst deactivation.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with THF or ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
4.3 Comparative Data Summary
The following table summarizes typical conditions and outcomes for the key reactions discussed.
| Reaction Type | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| CuAAC | CuSO₄ / Sodium Ascorbate | - | t-BuOH/H₂O | 25 | >90 | [5] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPEA | THF or DMF | 25-60 | 75-95 | [10][15] |
| Williamson Ether | - | K₂CO₃ | Acetone/DMF | Reflux | 70-85 | [2][3] |
Conclusion and Future Outlook
This compound is a testament to the power of bifunctional design in organic synthesis. The orthogonal reactivity of its aldehyde and terminal alkyne groups provides a robust platform for molecular construction. Its applications in click chemistry, cross-coupling reactions, and heterocycle synthesis have made it an invaluable tool for medicinal chemists and materials scientists.[1][8] Future applications will likely focus on its use in automated synthesis platforms for the rapid generation of compound libraries and in the development of novel stimuli-responsive polymers and functional biomaterials. The continued exploration of tandem reactions originating from this scaffold promises to unlock even more efficient pathways to molecular complexity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 3. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Prop-2-yn-1-yloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Prop-2-ynyloxy-benzaldehyde
For Research Use Only. Not for diagnostic or therapeutic use. [1]
Compound Profile and Hazard Identification
3-Prop-2-ynyloxy-benzaldehyde is a crystalline compound with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol .[2][3] It serves as a valuable intermediate in chemical synthesis, particularly for creating more complex molecules through reactions involving its aldehyde and terminal alkyne functional groups.[3][4]
1.1. Structural Features and Inferred Hazards
The primary hazards associated with this compound can be inferred from its constituent parts: the benzaldehyde core and the propargyl ether (prop-2-ynyloxy) group.
-
Benzaldehyde Moiety: Benzaldehyde is known to be harmful if swallowed or inhaled, and it can cause skin and serious eye irritation.[5][6][7] It may also cause respiratory irritation.[5][8] Some data on benzaldehyde suggests potential for reproductive toxicity.[7][8]
-
Terminal Alkyne Moiety: The terminal alkyne group (C≡C-H) presents a potential, though likely low, risk of forming explosive metal acetylides, particularly with certain heavy metals. While long polyyyne chains are known to be unstable, the single alkyne in this molecule is less of a concern for spontaneous decomposition but warrants caution in reaction design.[9]
Based on these structural alerts, this compound should be handled as a substance that is potentially harmful and irritating.
1.2. Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 5651-87-6 | [2][10] |
| Molecular Formula | C₁₀H₈O₂ | [2][10] |
| Molecular Weight | 160.17 g/mol | [2][10] |
| Boiling Point | 82 °C | [3] |
| LogP | 1.5111 | [2] |
| Topological Polar Surface Area | 26.3 Ų | [10] |
Exposure Controls and Personal Protection
Given the inferred hazards, stringent exposure controls are paramount to ensure personnel safety.
2.1. Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[11] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
2.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent contact and inhalation.
-
Eye Protection: Chemical safety goggles that meet European standard EN 166 or equivalent are required.[12]
-
Hand Protection: Wear protective gloves.[12] Nitrile rubber gloves are a suitable choice for general handling.[7] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contamination.[11]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[12]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be necessary.[12] However, for large-scale operations or in situations where ventilation is insufficient, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[12]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining the stability of the compound and preventing accidental exposure.
3.1. Handling
-
Avoid contact with skin and eyes.[11]
-
Do not breathe dust, mist, vapors, or spray.[12]
-
Do not ingest. If swallowed, seek immediate medical assistance.[12]
-
Wash hands thoroughly after handling.[11]
-
Keep away from food, drink, and animal feeding stuffs.[12]
-
Do not eat, drink, or smoke when using this product.[12]
3.2. Storage
-
Keep in a dry, cool, and well-ventilated place.[12]
-
Keep the container tightly closed.[12]
-
For enhanced stability, especially for long-term storage, consider keeping the compound under an inert atmosphere, such as nitrogen.[12]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
4.1. First-Aid Measures
-
If on Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[12]
-
If Inhaled: Remove from exposure and move to fresh air. If not breathing, give artificial respiration. Get medical attention.[12]
-
If Swallowed: Clean mouth with water. Get medical attention.[12]
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[12]
-
Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[12]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[12]
4.3. Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid contact with the substance.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[11]
Experimental Workflow and Causality
The following diagram illustrates a generalized workflow for the safe handling of this compound, emphasizing the rationale behind each step.
Caption: A flowchart illustrating the key stages of safely handling this compound.
Reactivity and Stability Considerations
6.1. Chemical Stability
The compound is expected to be stable under recommended storage conditions. However, like many benzaldehyde derivatives, it may be sensitive to light and air over long periods, potentially leading to oxidation of the aldehyde group to a carboxylic acid.[13]
6.2. Incompatible Materials
-
Strong Oxidizing Agents: Can react exothermically with the aldehyde and alkyne moieties.
-
Strong Bases: Can deprotonate the terminal alkyne.
-
Heavy Metal Salts: Avoid contact with heavy metal salts (e.g., copper(I), silver, mercury salts) under conditions that could lead to the formation of explosive acetylides. This is a crucial consideration in designing cross-coupling reactions.
6.3. Hazardous Decomposition Products
Upon combustion, hazardous decomposition products may include carbon monoxide and carbon dioxide.[12]
Toxicological Information
While specific toxicological data for this compound is not available, the toxicology of benzaldehyde provides a basis for assessing potential health effects.
-
Acute Toxicity: Benzaldehyde is harmful if swallowed and by inhalation.[7]
-
Skin Corrosion/Irritation: Causes skin irritation.[5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[5]
-
Respiratory or Skin Sensitization: Benzaldehyde has been reported to cause allergic skin reactions in some individuals.[6]
-
Germ Cell Mutagenicity: Data for benzaldehyde does not indicate a concern for mutagenicity.[14]
-
Carcinogenicity: Studies on benzaldehyde have not shown sufficient evidence of carcinogenicity.[15][16]
-
Reproductive Toxicity: Some safety data sheets for benzaldehyde indicate a risk of damaging fertility or the unborn child.[7][8]
Disposal Considerations
Waste disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated Packaging: Dispose of as unused product.
-
Chemical Waste: The compound and any contaminated materials should be treated as hazardous waste and disposed of through a licensed waste disposal contractor.
Conclusion
This compound is a versatile chemical intermediate that requires careful and informed handling. By understanding the potential hazards associated with its benzaldehyde and terminal alkyne functionalities, and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can work with this compound safely and effectively. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) have been applied to synthesize the best available information, providing a self-validating system of protocols for the responsible use of this compound in a research setting.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 5651-87-6 | FAA65187 [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. chemos.de [chemos.de]
- 6. gustavus.edu [gustavus.edu]
- 7. fishersci.be [fishersci.be]
- 8. carlroth.com [carlroth.com]
- 9. Polyyne - Wikipedia [en.wikipedia.org]
- 10. This compound | C10H8O2 | CID 3161242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. kasturiaromatics.com [kasturiaromatics.com]
- 12. fishersci.fr [fishersci.fr]
- 13. BENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 15. santos.com [santos.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
using 3-Prop-2-ynyloxy-benzaldehyde in copper-catalyzed azide-alkyne cycloaddition (CuAAC)
An In-Depth Guide to the Application of 3-Prop-2-ynyloxy-benzaldehyde in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Authored by: Senior Application Scientist
Abstract
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of modern chemical synthesis, enabling the rapid and efficient assembly of complex molecular architectures.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound, a versatile bifunctional building block, in CuAAC reactions. We will explore the underlying mechanism, provide detailed, field-proven protocols, discuss optimization strategies, and present a thorough troubleshooting guide. The aim is to equip the reader with the expertise to leverage this powerful reaction for applications ranging from medicinal chemistry to materials science and bioconjugation.
Introduction: The Power of "Click" Chemistry and a Key Building Block
The concept of "click chemistry," introduced by K.B. Sharpless, champions reactions that are modular, high-yielding, stereospecific, and generate only inoffensive byproducts under simple reaction conditions.[][3] The quintessential example of this philosophy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][4] This reaction facilitates the specific and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[4][5] Its remarkable efficiency and tolerance for a wide array of functional groups have cemented its role in diverse scientific fields, including drug discovery, bioconjugation, and materials science.[6][7][8][9]
This compound emerges as a particularly strategic reagent for CuAAC. It possesses two orthogonal reactive handles:
-
A terminal alkyne (propargyl group), which serves as the active participant in the CuAAC reaction.
-
An aldehyde group, which remains inert during the cycloaddition but is available for a vast range of subsequent chemical transformations (e.g., reductive amination, oxidation, Wittig reactions).
This bifunctional nature allows for a modular "click-and-modify" strategy, making it an invaluable tool for generating libraries of complex molecules and functionalized bioconjugates.[10]
The Mechanism of Action: A Look Inside the Catalytic Cycle
Understanding the CuAAC mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. While early proposals suggested a mononuclear copper catalyst, substantial evidence now supports a more complex, dinuclear copper-mediated pathway as being kinetically dominant.[6][11] This pathway provides a clearer explanation for the reaction's dramatic rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed thermal reaction) and high fidelity.[5]
The key steps in the catalytic cycle are as follows:
-
Cu(I) Generation: The active catalyst is Cu(I). In practice, it is most conveniently generated in situ from a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent, most commonly sodium ascorbate.[5][12][13]
-
Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne of this compound. A second copper atom facilitates deprotonation, leading to the formation of a highly nucleophilic dinuclear copper-acetylide intermediate.[6][11][]
-
Cycloaddition: The copper-acetylide complex then coordinates with the azide reactant. This brings the two reactive partners into close proximity and activates them, leading to the formation of a six-membered copper metallacycle.[5][]
-
Ring Contraction & Protonolysis: The metallacycle undergoes rearrangement and ring contraction. Subsequent protonolysis cleaves the copper-triazole bond, releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst to continue the cycle.[5]
Application Note: A Step-by-Step Protocol
This protocol provides a robust starting point for the CuAAC reaction using this compound and a generic organic azide (e.g., Benzyl Azide). Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (Na-Ascorbate)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (recommended for aqueous/bioconjugation reactions)[12]
-
Solvent System: e.g., 1:1 mixture of water and tert-butanol, or Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Organic solvents for work-up and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Saturated aqueous NH₄OH or EDTA solution for quenching
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Preparation of Stock Solutions
-
Alkyne: 100 mM solution of this compound in DMSO or the reaction solvent.
-
Azide: 100 mM solution of the organic azide in DMSO or the reaction solvent.
-
Copper(II) Sulfate: 100 mM solution in deionized water.[15]
-
THPTA Ligand: 200 mM solution in deionized water (if used).[16]
-
Sodium Ascorbate: 1 M solution in deionized water. Crucially, this solution must be prepared fresh immediately before use , as it is susceptible to air oxidation.[12][17]
Reaction Procedure
The order of addition is critical to prevent catalyst precipitation and deactivation.[12][18][19]
-
Reaction Setup: To a reaction vial, add the alkyne solution (1.0 eq) and the azide solution (1.0-1.2 eq). Add the primary solvent (e.g., water/t-BuOH mixture) to achieve the desired reaction concentration (typically 0.1-0.5 M).
-
Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst complex. Add the CuSO₄ solution (1-5 mol%) and, if used, the THPTA ligand solution (5-10 mol%, maintaining a ligand:copper ratio of at least 2:1, with 5:1 being common for bioconjugation).[20] Mix gently.
-
Add Catalyst: Add the premixed catalyst solution to the main reaction vial containing the alkyne and azide.
-
Initiation: Add the freshly prepared sodium ascorbate solution (10-20 mol%) to the reaction mixture. The solution may change color (e.g., to yellow or orange), indicating the formation of the Cu(I) species.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours). For sluggish reactions, gentle heating (40-50°C) can be applied.[12]
Work-up and Purification
-
Quenching: Once the reaction is complete, add a saturated aqueous solution of NH₄OH or a 0.5 M EDTA solution and stir for 30 minutes. This step is designed to chelate and remove the copper catalyst.[21]
-
Extraction: If an organic solvent was used, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x volumes). If the reaction was run in an aqueous system, directly extract with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine to remove residual water and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure 1,4-disubstituted-1,2,3-triazole product.[21]
Optimization and Data Presentation
Achieving high yields and purity requires careful control of several parameters. The following table summarizes key variables and recommended starting points for optimization.
| Parameter | Recommended Range/Value | Rationale & Causality |
| Solvent | H₂O/t-BuOH, DMSO, THF, DMF | Must fully solubilize all reactants. Water mixtures often accelerate the reaction.[4][5] |
| Cu(II) Source | CuSO₄·5H₂O (1-5 mol%) | A stable, inexpensive, and readily available source of the copper catalyst. |
| Reducing Agent | Sodium Ascorbate (5-20 mol%) | Reduces Cu(II) to the active Cu(I) state and scavenges oxygen to prevent side reactions. Must be prepared fresh.[12][18] |
| Ligand | THPTA, TBTA (1-5 eq. to Cu) | Stabilizes the active Cu(I) state, prevents oxidation and disproportionation, and accelerates the reaction rate.[22][23][24] |
| Temperature | Room Temperature (20-25°C) | Sufficient for most reactions. Gentle heating (40-50°C) can be used for sterically hindered or poorly reactive substrates.[12] |
| Reactant Ratio | Azide:Alkyne (1.0 to 1.2 : 1.0) | A slight excess of one reagent can drive the reaction to completion. |
| Atmosphere | Air (standard) or Inert (N₂/Ar) | For sensitive substrates or bioconjugations, degassing solvents and using an inert atmosphere minimizes oxidative side reactions.[12][25] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This section provides a guide to diagnosing and solving common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Catalyst Inactivation: Oxidation of Cu(I) to inactive Cu(II).[12][25] Degraded Reagents: Sodium ascorbate solution is old; azide is unstable.[16][25] | Ensure proper degassing if needed. Use a stabilizing ligand (e.g., THPTA). Always use freshly prepared sodium ascorbate. Verify reagent purity via NMR or MS. |
| Alkyne Homocoupling (Glaser Coupling) | Presence of Oxygen: O₂ promotes the oxidative dimerization of the terminal alkyne, consuming starting material.[17][22] | Degas solvents by sparging with N₂ or Ar. Run the reaction under an inert atmosphere. Ensure a sufficient excess of sodium ascorbate is present to maintain a reducing environment.[25] |
| Azide Reduction to Amine | Excess Reducing Agent: High concentrations of sodium ascorbate can reduce the azide functional group to a primary amine.[16] | Optimize the concentration of sodium ascorbate; use the minimum effective amount. Consider using a direct Cu(I) source (e.g., CuI, CuBr) to eliminate the need for a reducing agent, though these are more oxygen-sensitive.[16] |
| Copper Contamination in Product | Strong Chelation: The triazole product itself can chelate copper, making it difficult to remove.[26] | Perform a thorough aqueous wash with a chelating agent like EDTA or a saturated NH₄OH solution during work-up. Some specialized silica gels or resins are designed for metal scavenging. |
| Damage to Biomolecules (Bioconjugation) | Reactive Oxygen Species (ROS): The Cu(I)/ascorbate/O₂ system can generate ROS, leading to oxidation of sensitive residues (e.g., Cys, Met, His).[17][22][27] | Rigorously deoxygenate all buffers. Use a 5-fold excess of a stabilizing ligand like THPTA relative to copper.[20] Consider adding ROS scavengers like aminoguanidine.[18][20] |
Conclusion
The copper-catalyzed azide-alkyne cycloaddition is an exceptionally powerful and reliable transformation. When paired with the versatile building block this compound, it provides a streamlined and modular approach to synthesizing complex molecules with diverse functionalities. By understanding the core mechanism, adhering to a validated protocol, and being equipped to troubleshoot common challenges, researchers can effectively harness the CuAAC reaction to accelerate their progress in drug discovery, chemical biology, and beyond.
References
- 1. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioclone.net [bioclone.net]
- 10. Buy this compound (EVT-333346) | 5651-87-6 [evitachem.com]
- 11. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jenabioscience.com [jenabioscience.com]
- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Prop-2-ynyloxy-benzaldehyde: A Modular Approach for Synthesis and Bioconjugation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient, specific, and reliable method for covalently linking molecular fragments.[1] This application note presents a detailed protocol for the CuAAC reaction utilizing 3-Prop-2-ynyloxy-benzaldehyde, a versatile building block that incorporates both a terminal alkyne for "clicking" and an aldehyde for subsequent functionalization or conjugation. We provide a step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, guidelines for purification and characterization, and critical safety considerations. This guide is designed for professionals in chemical synthesis, drug discovery, and materials science seeking to leverage the power of click chemistry for creating complex molecular architectures and bioconjugates.
Introduction: The Power of Click Chemistry
Introduced by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are modular, high-yielding, wide in scope, and generate minimal byproducts.[1] The CuAAC reaction, independently discovered by the groups of Sharpless and Meldal, is the quintessential click reaction.[2] It involves the reaction between a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole. Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, the copper(I) catalyst provides a dramatic rate acceleration of 10⁷ to 10⁸ and ensures perfect regioselectivity.[1][2]
This compound is a valuable bifunctional linker.[3][4] Its terminal alkyne group is primed for the CuAAC reaction, while the aldehyde moiety can participate in a host of other transformations, such as reductive amination, condensation reactions, or serving as a point of attachment to a solid support. This dual reactivity makes it an ideal starting point for synthesizing libraries of compounds, developing PROTACs, or creating functionalized biomaterials.[5]
Principle of the Reaction
The reaction proceeds via a catalytic cycle initiated by the in situ generation of the active copper(I) species from a copper(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent, most commonly sodium ascorbate.[6] The Cu(I) ion coordinates with the terminal alkyne of this compound to form a copper-acetylide intermediate. This complex then reacts with the azide partner to form a six-membered copper-containing ring, which rapidly rearranges and, after protonolysis, releases the stable 1,2,3-triazole product, regenerating the catalyst for the next cycle.[2][7] The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended, especially in aqueous or biological media, to protect the Cu(I) from oxidation and disproportionation, thereby enhancing reaction efficiency and protecting sensitive substrates.[6][8]
Experimental Protocol: Synthesis of 1-(phenylmethyl)-4-(3-formylphenoxymethyl)-1H-1,2,3-triazole
This protocol details the reaction of this compound with benzyl azide as a model system.
-
Alkyne: this compound (MW: 160.17 g/mol )[9]
-
Azide: Benzyl Azide (MW: 133.15 g/mol )
-
Copper Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Reducing Agent: Sodium L-Ascorbate
-
Ligand (Recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)[10]
-
Solvents: tert-Butanol (t-BuOH), Deionized Water, Ethyl Acetate (EtOAc), Hexanes
-
Purification: Silica Gel (for column chromatography)
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, TLC plates (silica gel), standard glassware, rotary evaporator.
-
Reagent Preparation (Stock Solutions):
-
Copper(II) Sulfate: Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate: Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
THPTA Ligand: Prepare a 100 mM solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a 25 mL round-bottom flask, dissolve this compound (160 mg, 1.0 mmol, 1.0 eq) and Benzyl Azide (140 mg, 1.05 mmol, 1.05 eq) in a mixture of 5 mL of t-BuOH and 5 mL of deionized water. Stir until all solids are dissolved.
-
To the stirred solution, add 0.5 mL of the 100 mM THPTA solution (0.05 mmol, 5 mol%).
-
Next, add 0.1 mL of the 100 mM CuSO₄ solution (0.01 mmol, 1 mol%). The solution may turn a faint blue.
-
Initiate the reaction by adding 0.2 mL of the 1 M sodium ascorbate solution (0.2 mmol, 20 mol%). The reaction is typically exothermic and may change color.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.[10]
-
Monitor the progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be more polar than the starting alkyne. Visualize under UV light.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (as indicated by TLC), dilute the mixture with 20 mL of deionized water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[11]
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% EtOAc) to isolate the pure triazole product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a solid.
-
The identity and purity of the synthesized 1-(phenylmethyl)-4-(3-formylphenoxymethyl)-1H-1,2,3-triazole can be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure. The disappearance of the alkyne proton signal and the appearance of a new triazole proton signal (typically δ 7.5-8.5 ppm) are indicative of a successful reaction.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₇H₁₅N₃O₂, MW = 293.32 g/mol ).
-
FT-IR Spectroscopy: To observe the disappearance of the characteristic alkyne C≡C-H stretch (~3300 cm⁻¹) and azide N₃ stretch (~2100 cm⁻¹).
Note on Characterization: Traces of paramagnetic Cu(II) ions can sometimes cause broadening or disappearance of NMR signals, particularly for protons near the coordinating triazole ring. If this is observed, washing the product solution with aqueous EDTA or passing it through a small plug of silica can help remove residual copper.[13]
Key Reaction Parameters and Troubleshooting
| Parameter | Recommended Value/Condition | Rationale & Causality |
| Stoichiometry | 1.0 - 1.1 eq. of azide | A slight excess of one reagent can drive the reaction to completion. |
| Solvent System | t-BuOH/H₂O (1:1) | Ensures solubility of both organic substrates and inorganic catalyst components.[14] |
| Catalyst Loading (CuSO₄) | 1-5 mol% | Lower loadings are preferred to minimize copper contamination; higher loadings may be needed for difficult substrates. |
| Ligand:Copper Ratio | 5:1 | A 5-fold excess of ligand protects the Cu(I) catalyst from oxidation and can accelerate the reaction.[6][15] |
| Reducing Agent | 10-20 mol% (or 1-2 eq.) | Sufficient excess ensures the complete reduction of Cu(II) to Cu(I) and maintains the catalyst in its active state. |
| Temperature | Room Temperature | The reaction is highly exothermic and proceeds rapidly at ambient temperatures.[16] |
| Atmosphere | Air | While not strictly necessary, performing the reaction under an inert atmosphere (N₂ or Ar) can improve efficiency by minimizing Cu(I) oxidation, allowing for lower catalyst loadings.[15][17] |
In-Depth Mechanism of Action: The CuAAC Catalytic Cycle
The generally accepted mechanism for the CuAAC reaction involves at least two copper centers, highlighting its complexity beyond a simple cycloaddition.[7][16]
-
Catalyst Activation: Copper(II) is reduced to the catalytically active Copper(I) state by sodium ascorbate.[1]
-
Acetylide Formation: A Cu(I) ion coordinates to the π-system of the terminal alkyne. A second Cu(I) ion facilitates the deprotonation of the alkyne, forming a dinuclear copper σ-acetylide intermediate. This activation is a key step that lowers the reaction's energy barrier.[7][16]
-
Cycloaddition: The terminal nitrogen of the azide coordinates to one copper center, and a concerted or stepwise cycloaddition occurs, forming a six-membered metallacycle intermediate.[18]
-
Ring Contraction & Protonolysis: This intermediate is unstable and rapidly rearranges to a more stable five-membered copper-triazolide species. Subsequent protonolysis (from water or other protic sources in the medium) cleaves the copper-carbon bond, releasing the final 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst.[1][7]
Safety Precautions
-
Organic Azides: Low molecular weight organic azides can be explosive and sensitive to heat, shock, and friction.[19] Benzyl azide is relatively stable, but it is crucial to handle all azides with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid using metal spatulas to handle azides, as this can form highly sensitive heavy metal azides.[19] Do not mix azide-containing waste with acidic waste streams, which can generate highly toxic and explosive hydrazoic acid.[19]
-
Copper Salts: Copper salts are toxic and harmful to aquatic life. Avoid inhalation of dust and contact with skin and eyes. Dispose of copper-containing waste according to institutional guidelines.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound (EVT-333346) | 5651-87-6 [evitachem.com]
- 4. This compound | 5651-87-6 | FAA65187 [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. scbt.com [scbt.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. safety.pitt.edu [safety.pitt.edu]
Application Notes & Protocols: Dual-Functionality Bioconjugation Using 3-Prop-2-ynyloxy-benzaldehyde
Introduction
In the landscape of modern biological research and therapeutic development, the ability to create precise, covalently linked biomolecular constructs is paramount. Site-specific bioconjugation enables the design of sophisticated tools such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials. The choice of chemical linker is critical to the success of these endeavors, dictating the strategy, efficiency, and stability of the final product.
This guide focuses on the versatile heterobifunctional linker, 3-Prop-2-ynyloxy-benzaldehyde . This molecule offers a powerful platform for a two-step, orthogonal conjugation strategy, featuring two distinct reactive handles:
-
An aldehyde group , which readily and selectively reacts with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively.[1][2]
-
A terminal alkyne group , which serves as a substrate for the highly efficient and bio-orthogonal "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]
The unique architecture of this linker allows researchers to first conjugate a biomolecule via the aldehyde and subsequently "click" a second molecule of interest onto the alkyne handle. This document provides an in-depth exploration of the underlying chemical principles, detailed step-by-step protocols for key applications, and expert insights into characterization and troubleshooting.
Core Principles & Chemical Rationale
The power of this compound lies in the distinct and non-interfering reactivity of its two functional groups, enabling a sequential and controlled approach to building complex bioconjugates.
The Aldehyde Handle: Oxime & Hydrazone Ligation
The aldehyde functional group is an electrophilic handle that is essentially absent in native proteins, making it an ideal target for bio-orthogonal ligation.[5] It reacts specifically with nucleophiles such as hydrazides and aminooxy compounds.
-
Mechanism: The reaction proceeds via a condensation mechanism, forming a C=N double bond. The reaction with an aminooxy group yields a highly stable oxime linkage, while reaction with a hydrazide forms a hydrazone .[1][6] These reactions can be performed under mild, physiological conditions (pH 6.0-7.5) and are often accelerated by aniline catalysis.[2]
-
Introducing the Reactive Partner: To utilize this chemistry, one of the binding partners must possess an aldehyde and the other a hydrazide or aminooxy group. While this compound provides the aldehyde, the complementary group can be introduced into a biomolecule (like a protein or antibody) through several methods:
-
Genetic Encoding of an Aldehyde Tag: A powerful chemoenzymatic method uses the Formylglycine-Generating Enzyme (FGE) to oxidize a cysteine residue within a specific peptide sequence (e.g., CxPxR) to a formylglycine (fGly) residue, which contains the reactive aldehyde.[1][5]
-
Oxidation of N-terminal Residues: An N-terminal serine or threonine residue can be selectively oxidized with sodium periodate (NaIO₄) to generate a reactive glyoxyl aldehyde.[5]
-
Chemical Modification: Lysine or cysteine residues on a protein can be chemically modified with linkers that introduce an aminooxy or hydrazide group.
-
The Alkyne Handle: The Power of Click Chemistry
"Click Chemistry" refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with native biological processes.[7][8] The terminal alkyne on our linker is the key to this powerful ligation technology.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic click reaction where a terminal alkyne reacts with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3][9] The reaction requires a Copper(I) catalyst, typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[10][11] For bioconjugation, ligands such as THPTA are crucial to stabilize the Cu(I) and prevent oxidative damage to the biomolecule.[11][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[4][13] This reaction uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain provides the driving force for the reaction with an azide, allowing it to proceed rapidly without any metal catalyst.[14][] While our linker has a terminal alkyne (suited for CuAAC), it's important to understand SPAAC as it's a key alternative in the click chemistry toolkit.
The following table summarizes the key differences between these two powerful click reactions.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst Required | Yes (Copper (I))[10][12] | No (Metal-free)[13][] |
| Reaction Kinetics | Very fast with catalyst | Fast, dependent on cyclooctyne structure[14] |
| Biocompatibility | Suitable for in vitro applications. Copper can be toxic to living cells.[13] | Highly biocompatible, suitable for in vivo and live-cell labeling.[4][13][16] |
| Reagent Size | Small alkyne and azide groups. | Cyclooctyne is bulkier than a terminal alkyne. |
The Two-Step Conjugation Strategy
The orthogonal nature of the aldehyde and alkyne groups allows for a controlled, sequential conjugation workflow. This prevents the formation of undesired side products and allows for the purification of intermediates.
Figure 1. General workflow for two-step bioconjugation.
Application Protocol 1: Synthesis of a Site-Specific Antibody-Drug Conjugate (ADC) via CuAAC
This protocol details the creation of an ADC by first attaching the alkyne handle to an antibody via oxime ligation, followed by the CuAAC conjugation of a cytotoxic, azide-containing payload.
Figure 2. Experimental workflow for ADC synthesis.
Materials & Reagents
-
Aminooxy-functionalized antibody (prepared via standard methods or commercially sourced)
-
This compound (CAS: 5651-87-6)[17]
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile-filtered
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Azide-functionalized payload (e.g., Azide-MMAF)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent)
-
Hydrophobic Interaction Chromatography (HIC) column for analysis
Step-by-Step Protocol
Part A: Preparation of Alkyne-Functionalized Antibody
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Buffer-exchange the aminooxy-functionalized antibody into PBS pH 7.2 to a final concentration of 5-10 mg/mL.
-
-
Oxime Ligation Reaction:
-
To the antibody solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess relative to the antibody.
-
Causality Insight: A molar excess drives the reaction towards completion. Ensure the final DMSO concentration remains below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture for 4-12 hours at 25°C or 37°C with gentle agitation. The reaction can be monitored by LC-MS to confirm the mass shift corresponding to the linker addition.
-
-
Purification:
-
Remove unreacted linker and DMSO by purifying the reaction mixture using a pre-equilibrated SEC column with PBS pH 7.2 as the mobile phase.
-
Collect the fractions corresponding to the antibody peak (monitored by UV absorbance at 280 nm).
-
Pool the relevant fractions and concentrate if necessary. The resulting alkyne-functionalized antibody is now ready for the next step.
-
Part B: CuAAC Ligation of Azide-Payload
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-payload in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of Sodium Ascorbate in water. This solution must be made fresh immediately before use.
-
-
CuAAC "Click" Reaction:
-
Expertise Insight: It is recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize the oxidation of Cu(I) and protect the antibody from reactive oxygen species.[11]
-
In a reaction tube, combine the alkyne-functionalized antibody (from Part A) and the azide-payload stock solution (typically 5- to 10-fold molar excess per alkyne).
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ and THPTA stock solutions to achieve final reaction concentrations of 0.5-1 mM CuSO₄ and 2.5-5 mM THPTA. The ligand should be in excess of the copper.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate to the antibody mixture (final concentration 5-10 mM), followed immediately by the CuSO₄/THPTA premix.
-
Incubate for 1-4 hours at room temperature with gentle mixing.
-
-
Purification and Formulation:
-
Purify the resulting ADC from excess payload and reaction components using SEC, eluting into a formulation buffer of choice (e.g., PBS).
-
Collect and pool the monomeric ADC fractions.
-
Characterization & Validation: Drug-to-Antibody Ratio (DAR) Analysis
The average number of drug molecules conjugated per antibody, or DAR, is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is the gold standard for this measurement, as it separates ADC species based on the hydrophobicity imparted by the conjugated drug-linker.[18][19][20]
-
HIC-HPLC Method:
-
Inject approximately 10-20 µg of the purified ADC onto a HIC column.
-
Use a two-buffer gradient system. Mobile Phase A is typically a high salt buffer to promote binding, and Mobile Phase B is a low salt buffer to facilitate elution.[20]
-
The species will elute in order of increasing hydrophobicity: DAR0 (unconjugated), DAR2, DAR4, etc.
-
| Typical HIC Gradient for ADC Analysis | |
| Mobile Phase A | 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Time (min) | % B |
| 0 | 0 |
| 25 | 100 |
| 30 | 100 |
| 31 | 0 |
| 35 | 0 |
-
DAR Calculation:
-
Integrate the peak area for each DAR species in the chromatogram.
-
Calculate the weighted average DAR using the following formula: DAR = (Σ [Peak Area_n * n]) / (Σ [Peak Area_n]) where n is the number of drugs for a given peak (e.g., 0, 2, 4, 8).
-
-
Mass Confirmation:
-
Confirm the identity of each HIC peak and the overall conjugate mass using native LC-MS.[21]
-
Application Protocol 2: Surface Immobilization of Proteins via SPAAC
This protocol describes the immobilization of an azide-functionalized protein onto a surface that has been modified with this compound. This is useful for creating biosensors, diagnostic arrays, or affinity chromatography media. We use SPAAC for the final step to avoid exposing the surface and protein to potentially interfering copper catalysts.
Step-by-Step Protocol
Part A: Preparation of Alkyne-Functionalized Surface
-
Surface Preparation: Start with a surface (e.g., glass slide, magnetic beads, 96-well plate) that is functionalized with aminooxy groups.
-
Ligation Reaction:
-
Prepare a solution of this compound (1-5 mM) in an appropriate buffer (e.g., PBS pH 7.2).
-
Incubate the aminooxy-functionalized surface with the linker solution for 4-16 hours at room temperature.
-
Causality Insight: This step covalently attaches the linker to the surface via a stable oxime bond, leaving the terminal alkyne exposed and available for reaction.
-
-
Washing:
-
Thoroughly wash the surface with the reaction buffer, followed by deionized water, to remove any non-covalently bound linker. The surface is now alkyne-functionalized.
-
Part B: SPAAC Ligation of an Azide-DBCO Modified Protein
Note: For this protocol, we will assume the protein of interest has been modified with an azide. To make it compatible with the terminal alkyne on the surface, we will use a heterobifunctional azide-DBCO linker to modify the protein first, making it DBCO-functionalized for a SPAAC reaction with an azide surface. However, to follow the spirit of the prompt, we will adapt the protocol to react an azide-modified protein with a DBCO-modified surface . The initial step of functionalizing the surface with this compound remains the same, but it's followed by a CuAAC reaction to attach an Azide-DBCO linker to the surface alkyne. A simpler, more direct method is presented below.
A More Direct Approach (Using a Different Linker for the Surface):
For a true SPAAC reaction, the surface would need to be functionalized with a strained alkyne. However, to strictly use the specified linker, the final step would have to be CuAAC. A SPAAC approach is generally preferred for sensitive biomolecules. For a copper-free immobilization:
-
Surface Preparation: Start with a surface functionalized with a strained alkyne (e.g., DBCO-NHS ester reacted with an amine surface).
-
Protein Preparation: Prepare the protein of interest functionalized with an azide group (e.g., via metabolic labeling or chemical modification of lysine residues with Azide-NHS ester).
-
SPAAC Immobilization:
-
Dissolve the azide-protein in a suitable buffer (e.g., PBS pH 7.4) at a concentration of 0.1-1 mg/mL.
-
Incubate this solution with the strained-alkyne functionalized surface.
-
The reaction typically proceeds to completion within 1-4 hours at room temperature or 37°C.[22]
-
Trustworthiness: Because SPAAC is bio-orthogonal, no catalyst is needed, and minimal side reactions are expected, leading to a highly specific immobilization.[16]
-
-
Washing and Blocking:
-
Wash the surface extensively with buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound protein.
-
Block any remaining reactive sites on the surface with a suitable blocking agent (e.g., BSA or ethanolamine) to prevent non-specific binding in subsequent assays.
-
Validation
-
Fluorescence Detection: If the immobilized protein is fluorescently tagged (or conjugated to a fluorescent dye), the success of the immobilization can be confirmed by fluorescence microscopy or a plate reader.
-
Immunoassay: The functionality of an immobilized antibody or antigen can be verified using a standard ELISA-type assay, detecting its ability to bind its specific partner.
Troubleshooting & Expert Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency (Either Step) | - Inactive reagents (e.g., old Sodium Ascorbate).- Incorrect pH or buffer components.- Steric hindrance around the conjugation site.- Insufficient molar excess of linker/payload. | - Always use freshly prepared Sodium Ascorbate.- Ensure buffer is at the optimal pH (7.0-7.5 for CuAAC, 6.0-7.5 for oxime).- Re-evaluate the position of the conjugation site on the biomolecule.- Increase the molar excess of the reagent being added. |
| Protein Aggregation/Precipitation | - High concentration of organic solvent (DMSO).- Oxidative damage from CuAAC reaction.- Hydrophobicity of the payload causing ADC aggregation. | - Keep final DMSO concentration <10%.- Ensure sufficient THPTA ligand is used (5:1 ratio to Cu). Perform reaction under inert gas.[10]- Add solubility-enhancing excipients (e.g., arginine) to the formulation buffer. |
| High DAR Heterogeneity in HIC | - Incomplete reaction.- Multiple reactive sites on the antibody.- Partial reduction of interchain disulfides. | - Increase reaction time or reagent concentration.- Use site-specific modification techniques to generate the reactive handle.- Optimize antibody reduction conditions if applicable. |
| No Reaction in CuAAC Step | - Oxidation of Cu(I) to inactive Cu(II).- Absence of a required component. | - Prepare reagents fresh, especially Sodium Ascorbate.- Work under an inert atmosphere.- Double-check that all components (CuSO₄, Ascorbate, Ligand) were added. |
Conclusion
This compound stands out as a highly effective heterobifunctional linker for advanced bioconjugation. Its orthogonal aldehyde and alkyne functionalities provide a robust platform for a sequential, controlled conjugation strategy. This enables the precise construction of complex biomolecules, from antibody-drug conjugates with defined stoichiometries to specifically oriented, surface-immobilized proteins. By understanding the underlying chemical principles and following validated protocols for reaction and characterization, researchers can leverage this powerful tool to advance the frontiers of drug development, diagnostics, and materials science.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry | AAT Bioquest [aatbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. This compound | 5651-87-6 | FAA65187 [biosynth.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. agilent.com [agilent.com]
- 21. Online coupling of analytical hydrophobic interaction chromatography with native mass spectrometry for the characterization of monoclonal antibodies and related products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
The Propargyl Gateway: Harnessing 3-Prop-2-ynyloxy-benzaldehyde in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. 3-Prop-2-ynyloxy-benzaldehyde (CAS 5651-87-6) has emerged as a highly valuable and versatile intermediate, distinguished by its dual functionality.[1] The molecule incorporates a reactive aldehyde group, a cornerstone for classical organic transformations, and a terminal alkyne, the quintessential handle for modern "click chemistry".[2] This unique combination allows for a modular and high-throughput approach to the synthesis of complex molecular architectures, accelerating the journey from lead identification to optimization.[3]
The primary utility of this compound lies in its capacity to participate in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of a click reaction.[4] This reaction facilitates the rapid and reliable covalent ligation of the benzaldehyde scaffold to a molecule bearing an azide group, forming a stable and metabolically robust 1,2,3-triazole linkage.[3] This triazole ring is not merely a linker; it can act as a bioisostere for amide bonds and engage in hydrogen bonding and dipole interactions, often contributing directly to the pharmacophore of the final compound.[5]
This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, offering detailed protocols for its synthesis and its utilization in the construction of novel bioactive molecules.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 5651-87-6 | [1] |
| Molecular Formula | C₁₀H₈O₂ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Crystalline compound | [1] |
| Boiling Point | 82 °C | [1] |
| SMILES | C#CCOC1=CC=CC(=C1)C=O | [1] |
Core Synthetic Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and high-yielding nucleophilic substitution reaction.[2][6] This procedure involves the reaction of 3-hydroxybenzaldehyde with propargyl bromide in the presence of a mild base.[6]
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde to form the more nucleophilic phenoxide ion. This is crucial for the subsequent Sₙ2 attack on propargyl bromide.[6]
-
Solvent (Acetone/DMF): A polar aprotic solvent like acetone or DMF is chosen because it effectively solvates the cation (K⁺) while leaving the phenoxide anion relatively free, enhancing its nucleophilicity. These solvents do not participate in hydrogen bonding, which would otherwise stabilize the nucleophile and slow the reaction.[6]
-
Reagents (Propargyl Bromide): Propargyl bromide is an excellent electrophile for this Sₙ2 reaction due to the presence of a good leaving group (bromide) on a primary carbon.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in anhydrous acetone (10-15 mL per gram of aldehyde) in a round-bottom flask, add anhydrous potassium carbonate (1.2-1.5 eq.).
-
Activation: Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Alkylation: Add propargyl bromide (1.1-1.2 eq.) dropwise to the stirring suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-hydroxybenzaldehyde) is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the potassium salts. Wash the solid residue with a small amount of acetone.
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" reaction between this compound and an organic azide to form a 1,4-disubstituted 1,2,3-triazole. This reaction is the cornerstone of its application in medicinal chemistry.[7]
Causality Behind Experimental Choices:
-
Catalyst System (CuSO₄ & Sodium Ascorbate): The active catalyst is the Cu(I) ion. However, Cu(I) salts are often unstable and readily oxidize to the inactive Cu(II) state. Therefore, it is common practice to generate Cu(I) in situ from a stable Cu(II) precursor, such as copper(II) sulfate (CuSO₄), using a reducing agent. Sodium ascorbate is the most widely used reducing agent for this purpose as it is effective, water-soluble, and biocompatible.[7][8]
-
Ligand (THPTA/TBTA): A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is crucial. It stabilizes the catalytic Cu(I) ion, preventing its oxidation and disproportionation. Furthermore, the ligand accelerates the reaction rate and protects sensitive substrates, such as biomolecules, from oxidative damage that can be generated by the catalyst system.[7][8][9]
-
Solvent System (t-BuOH/H₂O or DMSO): The choice of solvent depends on the solubility of the reactants. A mixture of t-butanol and water is a common, versatile system. DMSO is also frequently used, particularly for less soluble organic azides.[7][10]
Experimental Workflow Diagram:
Caption: General workflow for a CuAAC "click" reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vial, dissolve this compound (1.0 eq.) and the desired organic azide (1.0-1.1 eq.) in a solvent system such as a 1:1 mixture of tert-butanol and water.
-
Ligand and Copper Addition: In a separate microfuge tube, premix an aqueous solution of CuSO₄·5H₂O (e.g., 20 mM stock, 0.01-0.05 eq.) and an aqueous solution of a suitable ligand like THPTA (e.g., 50 mM stock, 0.05-0.25 eq.). Add this premixed catalyst solution to the reaction mixture.
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (e.g., 100 mM stock, 0.1-0.5 eq.) to the reaction mixture. The reaction is typically initiated upon addition of the reducing agent.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours but may be left overnight.
-
Monitoring: Monitor the reaction's progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 1,2,3-triazole product can be purified by column chromatography or recrystallization.
Applications in Bioactive Molecule Synthesis
Case Study: Synthesis of Multitarget-Directed Ligands for Neurodegenerative Diseases
Derivatives of (prop-2-yn-1-yloxy)benzaldehyde have been successfully employed as key intermediates in the synthesis of multitarget-directed ligands (MTDLs) for complex conditions like Alzheimer's disease.[11] One strategy involves a Hantzsch dihydropyridine synthesis, a multicomponent reaction that efficiently generates a dihydropyridine core, a known calcium channel blocker scaffold.[11]
In this approach, a substituted 4-(prop-2-yn-1-yloxy)benzaldehyde is reacted with two equivalents of an active methylene compound (like ethyl acetoacetate) and a source of ammonia (like ammonium carbonate).[11] The propargyl group is incorporated to act as a monoamine oxidase (MAO) inhibitor pharmacophore, mimicking the structure of known MAO inhibitors like rasagiline. The resulting molecule is thus designed to simultaneously address multiple pathological pathways in neurodegeneration: calcium dysregulation and neurotransmitter degradation.
Reaction Scheme:
References
- 1. This compound | 5651-87-6 | FAA65187 [biosynth.com]
- 2. Buy this compound (EVT-333346) | 5651-87-6 [evitachem.com]
- 3. longdom.org [longdom.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of fluorescent probes using 3-Prop-2-ynyloxy-benzaldehyde
An In-Depth Guide to the Synthesis of Fluorescent Probes Using 3-Prop-2-ynyloxy-benzaldehyde
Authored by a Senior Application Scientist
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the . This versatile bifunctional molecule serves as a powerful building block, enabling modular and efficient probe construction through two primary synthetic pathways: aldehyde-driven condensations and alkyne-based cycloadditions. We will explore the strategic considerations behind each pathway, provide step-by-step experimental protocols, and discuss the characterization and application of the resulting probes in biological research.
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the design of fluorescent probes, modularity is key. The ability to independently modify different parts of a probe—the fluorophore core, the analyte recognition site, and the conjugation handle—allows for the rapid development of tailored tools for specific applications. This compound is an exemplary scaffold for such a modular design. It possesses two chemically distinct and highly valuable reactive centers:
-
An Aldehyde Group: This electrophilic center is primed for classical condensation reactions, such as the Knoevenagel condensation or Schiff base formation.[1][2] These reactions are workhorses in fluorophore synthesis, enabling the construction of conjugated π-systems that are the basis of fluorescence.
-
A Terminal Alkyne Group: This moiety is the key to bioorthogonal chemistry. It can participate in the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This allows the probe to be covalently linked to biomolecules, surfaces, or other reporter molecules with minimal side reactions in complex biological environments.[5][6]
The strategic value of this molecule lies in the ability to use one functional group to build the fluorescent core while leaving the other untouched and available for subsequent, orthogonal conjugation. This guide will detail the two primary strategies for harnessing this dual functionality.
Core Synthetic Strategies & Mechanistic Insights
The synthetic utility of this compound can be leveraged through two primary, strategically distinct pathways. The choice of pathway depends on the desired final probe architecture and the nature of the core fluorophore.
Pathway A: Aldehyde-First Synthesis via Knoevenagel Condensation
This is the most common approach, where the aldehyde is consumed first to construct the fluorophore, leaving the alkyne as a bioorthogonal handle for later use. The Knoevenagel condensation is an ideal reaction for this purpose. It involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base.[7]
Causality Behind the Choice: This reaction extends the π-conjugated system of the benzaldehyde, which is fundamental to creating or modulating fluorescence. For example, reacting it with a coumarin or rhodamine precursor containing an active methylene group can yield a highly fluorescent product that now bears a terminal alkyne. This alkyne is then perfectly positioned for subsequent "clicking" to an azide-modified target, such as a protein or nucleic acid that has been metabolically labeled.[8][9]
Pathway B: Alkyne-First Synthesis via Click Chemistry
In this alternative strategy, the alkyne is reacted first. This is particularly useful when the desired fluorophore is already synthesized and contains an azide group. The this compound is "clicked" onto the azide-fluorophore, functionalizing it with a reactive aldehyde.
Causality Behind the Choice: This aldehyde can then be used as a recognition element. For instance, it can form a Schiff base with specific amines or hydrazines, acting as a sensor for these analytes.[1] The formation of the imine can alter the electronic properties of the fluorophore, leading to a "turn-on" or ratiometric fluorescent response, a desirable feature for reducing background signal in sensing applications.[2]
Diagram 1: Overall Synthetic Workflow
Caption: Dual synthetic pathways using this compound.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting their Safety Data Sheets (SDS) prior to use.
Protocol 1: Synthesis of an Alkyne-Functionalized Coumarin Probe (Pathway A)
This protocol details the synthesis of a fluorescent coumarin derivative via a Knoevenagel condensation.
Diagram 2: Knoevenagel Condensation Mechanism
Caption: Simplified mechanism of the Knoevenagel condensation.
Materials & Reagents:
| Reagent | Molecular Weight | Amount (mmol) | Mass/Volume |
| This compound | 160.17 g/mol | 1.0 | 160 mg |
| 4-(Diethylamino)salicylaldehyde | Not directly used, precursor for coumarin part | - | - |
| Ethyl 2-cyanoacetate | 113.12 g/mol | 1.1 | 124 mg (110 µL) |
| Piperidine | 85.15 g/mol | 0.1 | 8.5 mg (10 µL) |
| Absolute Ethanol | - | - | 10 mL |
(Note: This is a generalized protocol. For a specific coumarin, one would typically use a pre-formed coumarin with an active methylene group, or perform a multi-step synthesis. For simplicity, this protocol outlines the core condensation step.)
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (160 mg, 1.0 mmol) and ethyl 2-cyanoacetate (124 mg, 1.1 mmol).
-
Solvent Addition: Add 10 mL of absolute ethanol to dissolve the reactants.
-
Catalyst Addition: Add piperidine (10 µL, 0.1 mmol) to the solution. The piperidine acts as a base to catalyze the condensation.[7]
-
Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent. The disappearance of the starting aldehyde spot indicates reaction completion.
-
Work-up and Isolation: a. Once the reaction is complete, cool the flask to room temperature. b. Reduce the solvent volume to ~2 mL using a rotary evaporator. c. Add 20 mL of cold deionized water to the flask. A solid precipitate should form. d. Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or purify by flash column chromatography on silica gel to obtain the pure alkyne-functionalized product.
Protocol 2: CuAAC "Click" Conjugation to an Azide-Fluorophore (Application of Pathway A Product)
This protocol describes how to conjugate the alkyne-functionalized probe from Protocol 1 to a molecule containing an azide, such as Azide-PEG-Biotin or an azide-modified fluorescent dye.[6]
Diagram 3: CuAAC "Click" Chemistry Workflow
Caption: Key components of a Cu(I)-catalyzed click reaction.
Materials & Reagents:
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Alkyne-Probe (from Protocol 1) | 10 mM in DMSO | 100 µM | Alkyne-containing molecule |
| Azide-Cargo (e.g., Alexa Fluor 488 Azide) | 10 mM in DMSO | 120 µM (1.2 eq) | Azide-containing molecule |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM | Copper catalyst precursor |
| Sodium Ascorbate | 100 mM in H₂O (Fresh) | 5 mM | Reducing agent to generate Cu(I) |
| THPTA Ligand | 100 mM in H₂O | 2 mM | Protects Cu(I) and improves efficiency |
| Reaction Buffer | 1x PBS, pH 7.4 | - | Aqueous reaction medium |
Step-by-Step Procedure:
-
Prepare Reactant Mix: In a microcentrifuge tube, combine 10 µL of the 10 mM Alkyne-Probe stock and 12 µL of the 10 mM Azide-Cargo stock. Add 948 µL of PBS buffer to bring the volume to 970 µL.
-
Prepare Catalyst Premix: In a separate tube, prepare a fresh catalyst premix. Add 4 µL of 50 mM CuSO₄ and 8 µL of 100 mM THPTA ligand. Mix gently.
-
Initiate Reaction: Add the 12 µL of catalyst premix to the reactant mixture.
-
Add Reducing Agent: Initiate the click reaction by adding 20 µL of freshly prepared 100 mM sodium ascorbate. The total reaction volume is now 1 mL.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Analysis/Purification: The reaction progress can be analyzed by HPLC or LC-MS. For biological applications, the clicked product may be used directly or purified from excess reagents using methods like dialysis or size-exclusion chromatography, depending on the nature of the cargo.
Characterization and Data
After synthesis, it is critical to confirm the identity and purity of the probe and to characterize its photophysical properties.
-
Structural Verification:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the covalent structure of the synthesized probe. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of new vinyl proton signals in the Knoevenagel product are key diagnostic markers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the product, verifying its elemental composition.
-
-
Photophysical Characterization:
-
UV-Visible Spectroscopy: Measures the wavelength(s) of maximum absorbance (λ_abs).
-
Fluorescence Spectroscopy: Measures the wavelengths of maximum excitation (λ_ex) and emission (λ_em), and is used to determine the fluorescence quantum yield (Φ_F), which is a measure of the probe's brightness.
-
Table 1: Example Photophysical Data for a Hypothetical Probe
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Alkyne-Coumarin Probe | 410 | 475 | 65 | 0.35 |
| Clicked Probe-Fluorophore Conjugate | 410, 495 | 475, 520 | 65, 25 | 0.30, 0.85 |
Applications in Research and Drug Development
The modular probes synthesized from this compound have broad applications:
-
Bioimaging: The alkyne handle allows for the conjugation of these probes to biomolecules in living cells.[8] For example, cells can be fed with an azide-modified sugar, which is incorporated into glycoproteins. The alkyne-probe can then be "clicked" onto these glycoproteins for fluorescent visualization.[10]
-
Drug Development: Probes can be designed to bind to specific enzymes or receptors. The alkyne handle can then be used to "click" on a biotin tag for affinity purification (pull-down assays) or a cytotoxic drug for targeted delivery.
-
Sensing: As described in Pathway B, the aldehyde can be used to create probes that selectively react with specific biological analytes, such as amino acids or reactive nitrogen species, leading to a measurable change in fluorescence.[1][11]
The versatility of this building block ensures its continued relevance in the development of sophisticated chemical tools for exploring complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pure.tue.nl [pure.tue.nl]
- 8. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Click chemistry for fluorescence imaging via combination of a BODIPY-based ‘turn-on’ probe and a norbornene glucosamine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and characterization of an al3+-selective fluorescent probe derived from benzoyl hydrazine | International Journal of Current Research [journalcra.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Prop-2-ynyloxy-benzaldehyde
Welcome to the technical support center for the synthesis of 3-Prop-2-ynyloxy-benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable intermediate. Here, we address common challenges encountered during its synthesis via the Williamson ether synthesis, providing in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the most likely causes?
Low yields in this specific Williamson ether synthesis can often be attributed to several key factors related to the reaction conditions and reagents.[1] The most common culprits include:
-
Incomplete Deprotonation of 3-Hydroxybenzaldehyde: The reaction begins with the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[2][3] If the base used is not strong enough or is used in insufficient quantity, a significant portion of the 3-hydroxybenzaldehyde will remain unreacted.
-
Competing Side Reactions: The primary competing reaction is the base-catalyzed elimination (E2) of the alkylating agent, propargyl bromide.[4][5] Additionally, since the phenoxide ion is an ambident nucleophile, C-alkylation (alkylation on the aromatic ring) can occur, leading to undesired isomers.[4]
-
Suboptimal Reaction Conditions: Factors such as reaction temperature, time, and solvent choice can significantly impact the reaction rate and the prevalence of side reactions.[4][6]
-
Degradation of Reagents or Product: Propargyl bromide can be unstable, and the aldehyde functional group on the product can be sensitive to certain reaction conditions.
Q2: I am observing a significant amount of an unknown byproduct in my final product mixture. How can I identify and minimize it?
The most probable byproduct, given the reactants, is the product of an E2 elimination reaction of propargyl bromide, or potentially a C-alkylated isomer.[5] To address this:
-
Identification: The alkene byproduct from elimination will have a distinctly different NMR spectrum compared to the desired ether. C-alkylated products can be more challenging to distinguish but will also show characteristic shifts in the aromatic region of the NMR spectrum. Mass spectrometry can also be invaluable in identifying the molecular weights of byproducts.
-
Minimization Strategies:
-
Control the Temperature: Lowering the reaction temperature generally favors the SN2 substitution reaction over elimination.[5] Elimination reactions typically have a higher activation energy.
-
Choice of Base: While a strong base is necessary, an excessively strong or sterically hindered base can favor elimination.[3] For this synthesis, moderately strong bases like potassium carbonate (K₂CO₃) are often a good choice.[7][8]
-
Slow Addition of Alkylating Agent: Adding the propargyl bromide dropwise to the reaction mixture can help maintain a low concentration of the electrophile, which can disfavor some side reactions.
-
Troubleshooting Guide
Problem 1: The reaction is not proceeding to completion; a large amount of 3-hydroxybenzaldehyde remains.
-
Root Cause: This strongly suggests a failure to generate a sufficient concentration of the nucleophilic phenoxide ion.
-
Troubleshooting Steps:
-
Verify Base Strength: Ensure the chosen base is strong enough to deprotonate the phenol. For 3-hydroxybenzaldehyde, bases like potassium carbonate or sodium hydroxide are generally effective.[1] Sodium bicarbonate is likely too weak.
-
Check Base Stoichiometry: Use at least a stoichiometric equivalent of the base relative to the 3-hydroxybenzaldehyde. Often, using a slight excess (e.g., 1.3-1.5 equivalents) can drive the deprotonation to completion.[9]
-
Ensure Anhydrous Conditions: While not always strictly necessary for this reaction, the presence of significant amounts of water can consume the base and hinder the formation of the phenoxide. Using anhydrous solvents and reagents can be beneficial.
-
Increase Reaction Time or Temperature: The reaction may be sluggish under the current conditions. Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C for 1 to 8 hours.[4][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time.
-
Problem 2: The reaction is messy, with multiple spots on the TLC plate, and the final product is difficult to purify.
-
Root Cause: This points to the prevalence of multiple side reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a messy reaction with multiple byproducts.
-
Explanation of Workflow:
-
Temperature Optimization: High temperatures can promote elimination and other decomposition pathways. Try running the reaction at a lower temperature (e.g., 50-60 °C) and monitor for an improvement in the product profile.
-
Base Selection: Very strong bases like sodium hydride (NaH), while effective for deprotonation, can increase the rate of side reactions.[1] Potassium carbonate (K₂CO₃) is often a good compromise, providing sufficient basicity with fewer side reactions.[7][10]
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like acetone, acetonitrile, or N,N-dimethylformamide (DMF) are preferred as they solvate the cation of the base but not the phenoxide nucleophile, thus increasing its reactivity.[2][4] Protic solvents (like ethanol or water) should be avoided as they can solvate and deactivate the nucleophile.[4]
-
Experimental Protocols
Optimized Synthesis of this compound
This protocol is a starting point and may require further optimization based on your specific laboratory conditions.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent such as acetone or acetonitrile (sufficient to dissolve the starting material).[7] Then, add finely ground potassium carbonate (K₂CO₃) (1.5 eq).
-
Reaction Initiation: Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Addition of Alkylating Agent: Add propargyl bromide (1.1-1.2 eq) dropwise to the stirring suspension. Caution: Propargyl bromide is a lachrymator and should be handled in a fume hood.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 60 °C for acetone) and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[9]
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.[1]
-
-
Purification:
-
Dissolve the crude residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Data Summary: Influence of Reaction Parameters on Yield
The following table summarizes expected outcomes based on adjustments to key reaction parameters.
| Parameter | Standard Condition | Variation | Expected Outcome on Yield | Rationale |
| Base | K₂CO₃ (1.5 eq) | NaOH (1.5 eq) | Potentially faster reaction, but higher risk of side products. | NaOH is a stronger base, which can accelerate both the desired SN2 reaction and competing elimination.[8] |
| NaH (1.5 eq) | Very efficient deprotonation, but significant increase in elimination byproducts possible.[1] | NaH is a very strong, non-nucleophilic base that can strongly favor elimination. | ||
| Solvent | Acetone | Tetrahydrofuran (THF) | Slower reaction rate. | THF is less polar than acetone, which can slow down SN2 reactions. |
| Ethanol | Significantly lower yield. | Ethanol is a protic solvent that will solvate and deactivate the phenoxide nucleophile.[4] | ||
| Temperature | 60 °C | Room Temperature | Very slow or no reaction. | The activation energy for the SN2 reaction may not be overcome at room temperature. |
| 100 °C | Lower yield due to increased side reactions. | Higher temperatures strongly favor the competing elimination reaction.[5] |
Reaction Mechanism and Key Intermediates
The synthesis of this compound proceeds via a classic SN2 Williamson ether synthesis.[4][6]
Caption: Reaction mechanism for the synthesis of this compound.
Mechanism Explained:
-
Deprotonation: The base, potassium carbonate, removes the acidic proton from the hydroxyl group of 3-hydroxybenzaldehyde, forming a potassium 3-formylphenoxide intermediate. This phenoxide is a potent nucleophile.[2]
-
Nucleophilic Attack (SN2): The negatively charged oxygen of the phenoxide attacks the electrophilic carbon of propargyl bromide. This occurs in a concerted fashion, where the carbon-oxygen bond forms at the same time as the carbon-bromine bond breaks. This bimolecular nucleophilic substitution (SN2) step results in the formation of the desired ether product, this compound, and potassium bromide as a byproduct.[4][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound (EVT-333346) | 5651-87-6 [evitachem.com]
- 9. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
common side reactions in the synthesis of 3-Prop-2-ynyloxy-benzaldehyde
Welcome to the technical support center for the synthesis of 3-Prop-2-ynyloxy-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the Williamson ether synthesis of this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols for resolution.
Question 1: Why is my yield of this compound consistently low?
Low or no product yield is a frequent issue and can be attributed to several factors related to reaction conditions and reagent quality.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Protocol |
| Incomplete Deprotonation | The reaction proceeds via the phenoxide ion of 3-hydroxybenzaldehyde, which is formed by deprotonation with a base. If the base is too weak or used in insufficient quantity, the concentration of the nucleophilic phenoxide will be low, leading to a slow or incomplete reaction. | 1. Verify Base Strength and Stoichiometry: Use a suitable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least 1.2-1.5 equivalents of the base are used relative to 3-hydroxybenzaldehyde. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be considered, though this may increase the risk of side reactions.[1] 2. Ensure Anhydrous Conditions: Water in the reaction mixture will consume the base and can also hydrolyze the propargyl bromide. Ensure your solvent is anhydrous and the glassware is thoroughly dried. |
| Poor Reagent Quality | Propargyl bromide is susceptible to degradation over time, especially when exposed to light and moisture. The solvent quality is also critical; residual water can interfere with the reaction. | 1. Use Fresh Propargyl Bromide: If possible, use freshly opened or distilled propargyl bromide. 2. Use Anhydrous Solvent: Employ freshly dried and distilled polar aprotic solvents like acetone or N,N-dimethylformamide (DMF). These solvents are ideal for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[1][2] |
| Suboptimal Reaction Temperature | The rate of this SN2 reaction is temperature-dependent. If the temperature is too low, the reaction may proceed very slowly or not at all. | 1. Gradual Temperature Increase: Start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature to 50-60 °C.[2] 2. Avoid Excessive Heat: Very high temperatures can promote the E2 elimination of propargyl bromide, leading to the formation of allene and other byproducts.[3] |
| Insufficient Reaction Time | Williamson ether syntheses can sometimes be slow. Prematurely stopping the reaction will naturally result in a low yield. | 1. Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material (3-hydroxybenzaldehyde). The reaction is complete when the starting material spot is no longer visible. Reactions can take anywhere from a few hours to over 24 hours. |
Question 2: I see an unexpected spot on my TLC. What could this side product be?
The formation of side products is common. Understanding the likely culprits is key to mitigating their formation and purifying the desired product.
Primary Suspects for Side Products:
-
C-Alkylated Product: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen or at a carbon atom of the aromatic ring.[1][4] While O-alkylation is generally favored in polar aprotic solvents, some C-alkylation can occur, leading to the formation of 2-propargyl-3-hydroxybenzaldehyde or 4-propargyl-3-hydroxybenzaldehyde.
-
Unreacted 3-Hydroxybenzaldehyde: If the reaction has not gone to completion, you will have remaining starting material.
-
Products of Propargyl Bromide Elimination: Under strongly basic conditions and/or at elevated temperatures, propargyl bromide can undergo an E2 elimination reaction to form propadiene (allene) and other related byproducts.[3][5]
-
Oxidation of the Aldehyde: Although less common under standard Williamson ether conditions, the aldehyde group could be oxidized to a carboxylic acid (3-prop-2-ynyloxy-benzoic acid), especially if air is not excluded and the reaction is run for extended periods at high temperatures. Benzaldehydes can be oxidized to their corresponding benzoic acids.[6][7]
Visualizing the Reaction and Side Products:
References
- 1. jk-sci.com [jk-sci.com]
- 2. byjus.com [byjus.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
removal of unreacted starting materials from 3-Prop-2-ynyloxy-benzaldehyde
Welcome to the technical support center for the synthesis and purification of 3-Prop-2-ynyloxy-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted starting materials.
The synthesis of this compound, a valuable intermediate in organic synthesis, is commonly achieved via the Williamson ether synthesis. This reaction couples 3-hydroxybenzaldehyde with propargyl bromide in the presence of a base. While the synthesis is generally robust, the purification of the final product from unreacted starting materials—namely the polar 3-hydroxybenzaldehyde and the volatile propargyl bromide—can present challenges. This guide offers a systematic approach to overcoming these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: My crude product is a brown, oily residue. What is the likely composition?
A: A brown, oily crude product is common and typically consists of your desired product, this compound, along with unreacted 3-hydroxybenzaldehyde, residual propargyl bromide, and potentially some side products. The brown coloration often arises from impurities in the starting materials or minor decomposition during the reaction.
Q2: How can I effectively remove the unreacted 3-hydroxybenzaldehyde?
A: Unreacted 3-hydroxybenzaldehyde, being a phenol, is acidic. This property can be exploited for its removal. An extractive workup with a mild aqueous base, such as 1M sodium carbonate (Na₂CO₃) or a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the phenol, forming a water-soluble phenoxide salt.[1] This salt will then partition into the aqueous layer during a liquid-liquid extraction, effectively separating it from your desired, less polar product which remains in the organic layer.
Q3: What is the best way to remove residual propargyl bromide?
A: Propargyl bromide is a volatile and reactive alkyl halide.[2] A significant portion can be removed during the solvent evaporation step (under reduced pressure) following the initial workup. Any remaining traces are typically separated from the product during column chromatography due to the significant difference in polarity. Propargyl bromide is much less polar than this compound.
Q4: Can I purify this compound by recrystallization alone?
A: While recrystallization is a powerful purification technique for solid compounds, it may be challenging as the primary method if significant amounts of starting materials are present, especially if they co-crystallize with the product.[3] It is often more effective to first perform an extractive workup and/or column chromatography to remove the bulk of the impurities, followed by recrystallization of the partially purified product to achieve high purity. A common solvent system for recrystallization of similar compounds is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate or diethyl ether.[3][4]
Q5: My aldehyde product seems to be decomposing during column chromatography on silica gel. What is happening and how can I prevent it?
A: Standard silica gel is slightly acidic, which can sometimes lead to the degradation of sensitive compounds, including some aldehydes.[5] If you observe streaking on TLC or a lower-than-expected yield after column chromatography, you can neutralize the silica gel before use. This is done by preparing the silica gel slurry in the column with a solvent system containing a small amount of a tertiary amine, such as 1-2% triethylamine (Et₃N) in the eluent.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process and provides actionable solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent 3-hydroxybenzaldehyde contamination after basic wash | 1. Insufficient amount or concentration of the basic solution. 2. Inefficient mixing during extraction. 3. Emulsion formation trapping the starting material. | 1. Increase the volume of the basic wash or use a slightly more concentrated solution (e.g., 1M Na₂CO₃). Perform multiple washes (2-3 times). 2. Ensure vigorous shaking of the separatory funnel for adequate mixing of the aqueous and organic phases. 3. To break emulsions, add a small amount of brine (saturated NaCl solution) and swirl gently. |
| Product co-elutes with an impurity during column chromatography | 1. The chosen solvent system is too polar. 2. The column is overloaded with crude material. | 1. Optimize the solvent system using TLC. The ideal eluent should provide a good separation between your product (Rf ≈ 0.3-0.4) and the impurities.[5] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective. 2. Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).[6] |
| Low recovery of the product after purification | 1. Product loss during the aqueous workup. 2. Decomposition on silica gel. 3. Inappropriate recrystallization solvent. | 1. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Neutralize the silica gel with triethylamine as described in the FAQs. 3. Perform small-scale solvent screening to find an optimal recrystallization solvent where the product is soluble when hot but sparingly soluble when cold. |
| The final product is an oil instead of a solid | 1. Presence of residual solvent. 2. Impurities are present, leading to melting point depression. | 1. Dry the product under high vacuum for an extended period to remove all traces of solvent. 2. Re-purify the product. If column chromatography was the primary method, try recrystallization. If recrystallization was used, a second column may be necessary. |
Experimental Protocols
Protocol 1: Extractive Workup for Removal of 3-Hydroxybenzaldehyde
This protocol is the first step after the completion of the synthesis reaction.
-
Quenching and Solvent Removal:
-
Cool the reaction mixture to room temperature.
-
Filter off any inorganic salts (e.g., potassium carbonate) and wash the solid with the reaction solvent (e.g., acetone).
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the bulk of the solvent.
-
-
Liquid-Liquid Extraction:
-
Dissolve the resulting residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M Sodium Carbonate (Na₂CO₃) solution (2 x 50 mL per 100 mL of organic layer) to remove unreacted 3-hydroxybenzaldehyde.
-
Water (1 x 50 mL) to remove any remaining base.
-
Brine (saturated NaCl solution) (1 x 50 mL) to facilitate phase separation and remove dissolved water.[1]
-
-
-
Drying and Concentration:
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified.
-
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is ideal for separating the product from non-acidic impurities and any remaining starting materials.
-
Preparation:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).[7] A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give your product an Rf value of approximately 0.3-0.4.[5] For a similar compound, a system of petroleum ether:EtOAc (5:1) was effective.[8]
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexanes). Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.[9]
-
-
Sample Loading:
-
Dissolve the crude product from the extractive workup in a minimal amount of the eluent or a suitable volatile solvent (e.g., DCM).
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10]
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).[10]
-
Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizing the Purification Process with TLC
Thin Layer Chromatography is an indispensable tool for monitoring the progress of your purification.
-
Spotting: On a single TLC plate, spot the crude mixture, the pure starting materials (if available), and the fractions collected from the column.
-
Visualization:
-
UV Light: this compound and 3-hydroxybenzaldehyde are both aromatic and will be visible under a UV lamp (254 nm).[11]
-
Staining: After UV visualization, the plate can be stained to differentiate between the compounds.
-
Potassium Permanganate (KMnO₄) stain: This stain will react with the aldehyde and the phenol, and the alkyne group of the product, typically showing up as yellow-brown spots on a purple background.
-
Ferric Chloride (FeCl₃) stain: This stain is specific for phenols and will give a colored spot (often blue or purple) for 3-hydroxybenzaldehyde, but not for the product.[12]
-
-
// Connections Reaction -> Workup [label="Dissolve in EtOAc/DCM"]; Workup -> Base_Wash -> Water_Wash -> Brine_Wash -> Drying -> Concentration1; Concentration1 -> TLC [label="Partially Purified Product"]; TLC -> Column; Concentration1 -> Column [label="Load onto Column"]; Column -> Fractions; Fractions -> TLC_Fractions; TLC_Fractions -> Concentration2; Concentration2 -> Final_Product; } } Caption: Purification workflow for this compound.
● 3-Hydroxybenzaldehyde (SM1) ● this compound (Product)
>]; }
// Invisible edges for layout Origin -> spot1 [style=invis]; spot1 -> spot2 [style=invis]; spot2 -> spot3 [style=invis]; } } Caption: Example TLC plate analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. rsc.org [rsc.org]
- 9. columbia.edu [columbia.edu]
- 10. chromtech.com [chromtech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
stability issues of 3-Prop-2-ynyloxy-benzaldehyde in different solvents
Technical Support Center: Stability of 3-Prop-2-ynyloxy-benzaldehyde
Prepared by: Senior Application Scientist, Chemical Dynamics Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common stability issues encountered in various solvents and provides practical troubleshooting advice and experimental protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and stability of this compound.
Q1: What are the primary functional groups in this compound that influence its stability?
A: The molecule's reactivity and potential instability are governed by two key functional groups:
-
The Aldehyde Group (-CHO): Aldehydes are susceptible to oxidation, especially when exposed to air, which converts them to the corresponding carboxylic acid.[1][2] They can also participate in condensation reactions or form hydrates and acetals in the presence of water or alcohols, respectively.[1]
-
The Terminal Alkyne (Propargyl Group, -C≡CH): The hydrogen atom on the terminal alkyne is weakly acidic and can be removed by bases to form a reactive acetylide anion.[3] This functional group can also undergo hydration reactions, typically catalyzed by metals, to form aldehydes or ketones.[3][4][5][6]
Q2: What are the most common degradation pathways I should be aware of?
A: The primary degradation pathways include:
-
Oxidation: The aldehyde moiety can be easily oxidized to 3-prop-2-ynyloxy-benzoic acid. This is one of the most common degradation routes, often accelerated by air, light, and trace metal impurities.
-
Hydration: In aqueous or protic solvents, both the aldehyde and alkyne groups can undergo hydration. The aldehyde forms a geminal diol (hydrate), while the alkyne can be hydrated to form a ketone or aldehyde, a process often requiring a catalyst.[3][4]
-
Condensation/Polymerization: Under basic conditions, the molecule can undergo self-condensation via an aldol-type reaction involving the aldehyde. Additionally, the formation of acetylide anions from the terminal alkyne can initiate polymerization or other unwanted side reactions.[3]
-
Light-Induced Degradation: Aromatic aldehydes, like benzaldehyde, can be sensitive to light, which may promote degradation pathways leading to byproducts such as benzene or benzoic acid.[7]
Q3: How do common laboratory solvents generally affect the stability of this compound?
A: Solvent choice is critical.
-
Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Toluene): These are generally the safest choices for short-term experiments and storage of solutions. They are less likely to react directly with the compound.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): While often excellent for solubility, they must be anhydrous and of high purity. Some polar aprotic solvents can be slightly basic or contain water, which can promote degradation over time.
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents pose the highest risk. They can react with the aldehyde to form hemiacetals or acetals and can hydrate the alkyne.[1][3] If their use is unavoidable, solutions should be prepared fresh, used immediately, and kept at low temperatures. Studies have shown that polar solvents can sometimes slow the kinetics of reactions involving less-reactive aldehydes.[8][9]
Q4: What are the best practices for storing the solid compound and its solutions?
A:
-
Solid Form: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A refrigerator or freezer is ideal.
-
Solutions: Solutions are significantly less stable than the solid material. Always prepare solutions fresh for immediate use. If short-term storage is necessary, use an anhydrous aprotic solvent, place the solution in an amber vial to protect it from light, purge with an inert gas, and store at low temperatures (e.g., -20°C).
Section 2: Troubleshooting Guide for Common Stability Issues
This guide provides a problem-and-solution framework for specific issues you may encounter during your experiments.
| Observed Issue | Probable Cause(s) | Recommended Actions & Explanations |
| Rapid disappearance of the starting material peak in HPLC/LC-MS when using methanol or ethanol as a solvent. | Hemiacetal/Acetal Formation. The aldehyde group is reacting with the alcohol solvent to form a hemiacetal or acetal, which will have a different retention time and mass. | Action: Immediately switch to an aprotic solvent like acetonitrile or THF for your analysis and reaction. Causality: Alcohols are nucleophiles that readily attack the electrophilic carbonyl carbon of the aldehyde, especially with trace acid or base catalysis, leading to these adducts. |
| The solution turns yellow or brown, and a precipitate forms, especially in the presence of a base (e.g., triethylamine). | 1. Aldol Condensation: The aldehyde is undergoing a base-catalyzed self-condensation reaction. 2. Alkyne Polymerization: The basic conditions are deprotonating the terminal alkyne, creating a reactive acetylide that can attack other molecules.[3] | Action: Strictly avoid basic conditions. If a base is required for a subsequent reaction, consider a non-nucleophilic, sterically hindered base and add it last at a low temperature. Causality: The enolate formed from the aldehyde and the acetylide anion formed from the alkyne are both potent nucleophiles that readily lead to uncontrolled side reactions and polymerization. |
| A new peak corresponding to an increase of 16 Da is observed in the mass spectrum over time. | Oxidation. The aldehyde group has been oxidized to a carboxylic acid (C₁₀H₈O₂ MW: 160.17 → C₁₀H₈O₃ MW: 176.17). | Action: Prepare solutions fresh and use solvents that have been purged with an inert gas (argon or nitrogen) to remove dissolved oxygen. Store stock solutions in amber vials under an inert atmosphere at -20°C. Causality: Aldehydes are prone to auto-oxidation, a radical chain reaction initiated by oxygen, light, and trace metals. |
| Experimental results are inconsistent, and NMR analysis shows broad peaks or a complex mixture. | General Degradation. A combination of the factors above (oxidation, hydration, polymerization) is likely occurring due to improper handling or prolonged storage in solution. | Action: Implement a rigorous stability testing protocol (see Section 3) to determine the compound's viability window in your specific solvent system. Always use freshly prepared solutions from a validated solid stock for critical experiments. Causality: The multifunctional nature of the molecule makes it susceptible to multiple degradation pathways simultaneously if not handled with care. |
Section 3: Experimental Protocol
Protocol 1: HPLC-Based Method for Assessing the Stability of this compound in Different Solvents
This protocol provides a standardized workflow to quantify the stability of the compound over time.
1. Materials and Reagents:
-
This compound (high purity solid)
-
HPLC-grade solvents to be tested (e.g., Acetonitrile, Methanol, Dichloromethane, Tetrahydrofuran, Water)
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials with caps
-
HPLC system with UV detector (or MS detector)
2. Preparation of Stock Solution:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve it in 10 mL of anhydrous HPLC-grade acetonitrile in a volumetric flask to create a ~1 mg/mL stock solution. This is your most stable reference stock. Store it at -20°C under argon when not in use.
3. Experimental Setup:
-
For each solvent to be tested, pipette 100 µL of the stock solution into an amber HPLC vial.
-
Add 900 µL of the test solvent (e.g., Methanol) to the vial. This creates a working concentration of ~100 µg/mL.
-
Prepare one vial for each time point you plan to measure (e.g., T=0, 1, 2, 4, 8, 24 hours).
-
Cap the vials tightly and store them under the desired experimental conditions (e.g., room temperature on the benchtop).
4. Time-Point Sampling and Analysis:
-
T=0: Immediately after preparation, inject the first sample from each solvent set onto the HPLC. This serves as your 100% reference point.
-
Subsequent Time Points: At each scheduled time point (1, 2, 4, 8, 24 hours), inject the corresponding sample.
-
Suggested HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution (e.g., 60:40 Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~254 nm or a wavelength maximum determined by a UV scan.
-
Injection Volume: 10 µL.
-
5. Data Analysis:
-
Integrate the peak area of the parent compound (this compound) at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample for each solvent.
-
Plot the percentage remaining versus time for each solvent to visualize the degradation kinetics.
Section 4: Data Summary & Visualizations
Table 1: Predicted Stability and Primary Degradation Pathways in Common Solvents
| Solvent Class | Example Solvents | Predicted Stability (24h, RT) | Primary Degradation Pathway(s) | Mitigation Strategy |
| Nonpolar Aprotic | Hexane, Toluene | High | Minimal; potential for slow air oxidation. | Use inert atmosphere; protect from light. |
| Polar Aprotic | Acetonitrile, THF | Good to High | Slow air oxidation. Ensure solvent is anhydrous. | Use high-purity, anhydrous grade; store cold. |
| Polar Aprotic | DMSO, DMF | Moderate | Oxidation; potential for trace water/base catalysis. | Use fresh, high-purity solvent; avoid prolonged storage. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Hemiacetal/Acetal formation; slow oxidation. | Prepare fresh; use at low temperatures; avoid. |
| Aqueous/Water | Buffers, Water | Very Low | Aldehyde hydration; potential alkyne hydration. | Avoid unless absolutely necessary for the experiment. |
Diagrams
// Nodes Parent [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidized [label="3-Prop-2-ynyloxy-benzoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrated [label="Aldehyde Hydrate\n(gem-diol)", fillcolor="#FBBC05", fontcolor="#202124"]; Polymer [label="Polymer / Condensation\nProducts", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges with labels Parent -> Oxidized [label="[O₂], light, metal"]; Parent -> Hydrated [label="H₂O"]; Parent -> Polymer [label="Base (e.g., OH⁻)"]; } dot Figure 2: Major potential degradation pathways for this compound.
References
- 1. Influence of Solvents on the Oxidation Kinetics of Aldehydic Group Compounds by Diethyl Ammonium Chloro-Chromate – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkyne - Wikipedia [en.wikipedia.org]
- 4. Alkyne Reactivity [www2.chemistry.msu.edu]
- 5. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]
- 6. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection and Optimization for CuAAC Reactions Involving 3-Prop-2-ynyloxy-benzaldehyde
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the use of 3-Prop-2-ynyloxy-benzaldehyde. This guide provides in-depth, field-proven insights to help you navigate the nuances of catalyst selection, optimize your reaction conditions, and troubleshoot common issues to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best initial copper source for my CuAAC reaction with this compound?
A1: For most applications, the most convenient and reliable copper source is the in situ generation of the active Cu(I) catalyst from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[1][2] Sodium ascorbate is the most widely used and effective reducing agent for this purpose.[1][2] While direct Cu(I) sources like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used to eliminate the need for a reducing agent, they are generally less stable and more prone to oxidation.[3]
Q2: Is a ligand necessary for my reaction?
A2: While some CuAAC reactions can proceed without a ligand, the use of a stabilizing ligand is highly recommended, especially when working with potentially sensitive substrates or in biological contexts. Ligands accelerate the reaction, stabilize the active Cu(I) oxidation state, and can prevent side reactions.[4] For reactions involving this compound, a ligand will enhance efficiency and reproducibility.
Q3: How does the benzaldehyde group in my alkyne affect the reaction?
A3: The CuAAC reaction is known for its high tolerance of a wide range of functional groups, including aldehydes.[2][5] The electron-withdrawing nature of the benzaldehyde group is expected to increase the acidity of the terminal alkyne proton.[6][7] This facilitates the formation of the copper acetylide intermediate, which can lead to an increased reaction rate compared to alkynes with electron-donating groups.[6][7]
Q4: What are the most common side reactions to be aware of?
A4: The most prevalent side reaction is the oxidative homocoupling of the alkyne, often referred to as Glaser coupling, which leads to the formation of a diyne byproduct.[1] This is typically promoted by the presence of oxygen and insufficient reducing agent.[1] Another potential issue is the reduction of the azide starting material to an amine, particularly with an excess of sodium ascorbate.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired triazole product is one of the most common challenges in CuAAC reactions. The underlying causes can often be traced back to the catalyst's state or the reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[1]
-
Solution: Ensure your reaction mixture is thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) or by using a freeze-pump-thaw technique. Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[1]
-
-
Suboptimal Ligand Choice or Concentration: The ligand plays a crucial role in stabilizing the Cu(I) catalyst.
-
Solution: For reactions in aqueous or mixed aqueous/organic solvents, a water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is an excellent starting point. A ligand-to-copper ratio of 1:1 to 5:1 is generally recommended.[3] It is often beneficial to pre-mix the CuSO₄ and the ligand before adding them to the reaction mixture.
-
-
Poor Reagent Quality: Impurities in either the this compound or the azide partner can inhibit the catalyst.
-
Solution: Verify the purity of your starting materials using analytical techniques such as NMR or mass spectrometry. If necessary, purify the reagents before use.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and solubility of your reagents.
-
Solution: A mixture of t-BuOH/H₂O (1:1) is a robust solvent system for many CuAAC reactions. If solubility is an issue, co-solvents such as DMSO or DMF can be used.[8]
-
Issue 2: Presence of Alkyne Homocoupling Byproduct
The formation of a diyne byproduct is a clear indicator of oxidative side reactions.
Potential Causes & Solutions:
-
Presence of Oxygen: As mentioned, oxygen promotes the oxidative coupling of the alkyne.
-
Solution: Rigorous deoxygenation of all solutions and maintaining an inert atmosphere throughout the reaction are critical.
-
-
Insufficient Reducing Agent: An inadequate amount of sodium ascorbate will not effectively maintain the copper in the Cu(I) state.
-
Solution: Use a slight excess of sodium ascorbate (5-10 mol%). Ensure it is from a fresh, solid stock and the solution is prepared immediately before use.
-
Issue 3: Sluggish or Stalled Reaction
Even with the activating effect of the benzaldehyde group, some reactions may proceed slower than expected.
Potential Causes & Solutions:
-
Steric Hindrance: If your azide partner is particularly bulky, this can slow down the reaction.
-
Low Reactant Concentration: Very dilute reaction mixtures can lead to slow reaction rates.
-
Solution: If possible, increase the concentration of your reactants. For bioconjugation applications where concentrations are inherently low, the choice of an accelerating ligand is paramount.
-
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol describes a standard procedure for the CuAAC reaction using in situ generation of the Cu(I) catalyst.
Materials:
-
This compound
-
Azide counterpart
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Solvent (e.g., 1:1 t-BuOH/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM in t-BuOH).
-
Prepare a stock solution of the azide (e.g., 110 mM, 1.1 equivalents in t-BuOH).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in deionized water).
-
Prepare a stock solution of THPTA (e.g., 250 mM in deionized water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound solution.
-
Add the azide solution.
-
Add the appropriate volume of water to achieve a 1:1 t-BuOH/H₂O ratio.
-
Deoxygenate the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
In a separate vial, pre-mix the CuSO₄ solution (1-5 mol%) and the THPTA solution (1-5 mol%, maintaining a 1:1 to 1:5 copper-to-ligand ratio). Let it stand for 1-2 minutes.
-
Add the copper/ligand premix to the deoxygenated reaction mixture.
-
-
Initiation and Monitoring:
-
Add the freshly prepared sodium ascorbate solution (5-10 mol%) to initiate the reaction.
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Common Ligands for CuAAC Reactions
| Ligand | Abbreviation | Recommended Use | Key Advantages |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Aqueous and mixed aqueous/organic systems | High water solubility, accelerates reaction, stabilizes Cu(I)[4] |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | TBTA | Organic solvents | High accelerating effect, stabilizes Cu(I)[4] |
| Bathocuproine disulfonate | BCDS | Bioconjugation | Water-soluble, protects biomolecules from oxidative damage |
| N-Heterocyclic Carbenes | NHCs | For sterically hindered substrates | Highly active catalyst systems, can be used at low loadings[2][9] |
Visualizations
CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Ortho, Meta, and Para Isomers of Propargyloxy Benzaldehyde
Introduction
For researchers, scientists, and professionals in drug development, the selection of building blocks with precisely tuned reactivity is paramount. The substituted benzaldehyde framework is a cornerstone of organic synthesis, and the introduction of a propargyl ether functionality opens avenues for diverse and powerful chemical transformations. This guide provides an in-depth comparative analysis of the ortho, meta, and para isomers of propargyloxy benzaldehyde. We will explore how the seemingly subtle change in the position of the propargyloxy group profoundly impacts the reactivity of both the aldehyde and the terminal alkyne, governed by a delicate interplay of electronic and steric effects. Understanding these differences is crucial for strategic molecular design and the efficient synthesis of complex target molecules.
Foundational Principles: Electronic and Steric Effects
The reactivity of the propargyloxy benzaldehyde isomers is dictated by the electronic influence of the propargyloxy group (-OCH₂C≡CH) and the aldehyde group (-CHO) on the aromatic ring, as well as the steric environment around these functional groups.
-
Electronic Effects : The propargyloxy group, like other alkoxy groups, exhibits a dual electronic nature. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can participate in resonance with the aromatic π-system, resulting in a strong electron-donating resonance effect (+R). In aromatic systems, this +R effect generally dominates, increasing electron density on the ring, particularly at the ortho and para positions.[1][2] The aldehyde group is a deactivating group, withdrawing electron density from the ring through both inductive (-I) and resonance (-R) effects, which in turn increases the electrophilicity of the carbonyl carbon.[3]
-
Steric Effects : Steric hindrance becomes a significant factor for the ortho isomer. The proximity of the propargyloxy group to the aldehyde functionality can impede the approach of reagents to the carbonyl carbon and can also force the aldehyde group to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect."[4][5] This twisting can disrupt π-orbital overlap between the carbonyl group and the aromatic ring, altering its electronic properties and reactivity.
Synthesis and Spectroscopic Characterization
The three isomers are readily synthesized via the Williamson ether synthesis, reacting the corresponding hydroxybenzaldehyde with propargyl bromide in the presence of a weak base like potassium carbonate.[6][7][8]
Experimental Protocol: General Williamson Ether Synthesis
-
Setup : To a round-bottom flask containing a solution of the respective hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Addition of Reagent : Stir the suspension at room temperature for 30 minutes, then add propargyl bromide (1.2 eq) dropwise.
-
Reaction : Heat the mixture to reflux (approx. 60 °C) and monitor the reaction's progress by thin-layer chromatography (TLC).[6]
-
Work-up : After completion (typically 8 hours), cool the reaction to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous magnesium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica gel to yield the pure propargyloxy benzaldehyde isomer.
Diagram: General Synthesis Workflow
References
A Comparative Guide to the Alkynylation of Benzaldehydes for Advanced Chemical Synthesis
The introduction of an alkyne moiety onto a benzaldehyde framework is a cornerstone transformation in modern organic synthesis. The resulting aryl alkynes are not merely synthetic intermediates; they are pivotal structural motifs in pharmaceuticals, functional materials, and molecular probes. The choice of synthetic methodology to achieve this transformation is critical, directly impacting yield, substrate scope, functional group tolerance, and scalability. This guide provides an in-depth comparison of the principal alternative methods for introducing an alkyne group, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic design.
Method 1: The Corey-Fuchs Reaction
The Corey-Fuchs reaction is a venerable and highly reliable two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne.[1][2] It remains a workhorse in organic synthesis due to its predictable outcome and broad applicability.
Principle & Mechanism
The reaction proceeds in two distinct stages. The first stage is a Wittig-type reaction where the aldehyde reacts with a phosphorus ylide, generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), to form a 1,1-dibromoalkene intermediate.[3] The second stage involves treating this intermediate with a strong organolithium base, typically n-butyllithium (n-BuLi). This induces a lithium-halogen exchange followed by elimination and a 1,2-hydride shift (known as the Fritsch-Buttenberg-Wiechell rearrangement) to furnish the terminal alkyne upon aqueous workup.[2][3]
Caption: Mechanism of the Corey-Fuchs Reaction.
Experimental Protocol: Synthesis of Phenylacetylene from Benzaldehyde
Step 1: (2,2-Dibromovinyl)benzene Formation
-
To a stirred solution of triphenylphosphine (16.4 g, 62.5 mmol, 2.5 eq) in anhydrous dichloromethane (DCM, 150 mL) at 0 °C under an argon atmosphere, add carbon tetrabromide (10.4 g, 31.3 mmol, 1.25 eq) in one portion. The solution will turn yellow/orange.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of benzaldehyde (2.65 g, 25.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the mixture under reduced pressure. Add hexanes (200 mL) to triturate the crude product. Triphenylphosphine oxide and excess reagents will precipitate.
-
Filter the solid and wash with cold hexanes. Concentrate the filtrate and purify by flash column chromatography (silica gel, 100% hexanes) to yield the dibromoalkene. A typical yield is 80-90%.[4]
Step 2: Phenylacetylene Formation
-
To a solution of the (2,2-dibromovinyl)benzene (5.24 g, 20.0 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF, 40 mL) at -78 °C under an argon atmosphere, add n-butyllithium (17.6 mL, 2.5 M in hexanes, 44.0 mmol, 2.2 eq) dropwise.
-
Stir the solution for 1 hour at -78 °C, then allow it to warm slowly to room temperature and stir for an additional hour.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate carefully under reduced pressure to afford phenylacetylene. Typical yields are >90%.
Method 2: Seyferth-Gilbert Homologation & The Ohira-Bestmann Modification
This method also achieves a one-carbon homologation of aldehydes to terminal alkynes but utilizes an α-diazophosphonate reagent. While the original Seyferth-Gilbert protocol required a strong base (e.g., potassium tert-butoxide), the Ohira-Bestmann modification provides a significantly milder and more versatile alternative.[5]
Principle & Mechanism
The key reagent in the Ohira-Bestmann modification is dimethyl (1-diazo-2-oxopropyl)phosphonate.[5] In the presence of a mild base like potassium carbonate (K₂CO₃) and methanol, this reagent generates the highly reactive dimethyl (diazomethyl)phosphonate anion in situ.[6] This anion adds to the benzaldehyde carbonyl, forming an oxaphosphetane intermediate which then eliminates dimethyl phosphate to yield a vinyl diazo species. Loss of dinitrogen gas (N₂) generates a vinylidene carbene, which undergoes a 1,2-hydride shift to furnish the terminal alkyne.[7] The mild, non-nucleophilic base and low reaction temperatures make this method compatible with a wide array of sensitive functional groups that would not survive the harsh conditions of the Corey-Fuchs reaction.[5][8]
Caption: Mechanism of the Ohira-Bestmann Reaction.
Experimental Protocol: Synthesis of 4-Nitrophenylacetylene
This example highlights the utility for substrates with sensitive functional groups (like the nitro group) that are incompatible with organolithium reagents.
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.51 g, 10.0 mmol, 1.0 eq) and dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent, 2.11 g, 11.0 mmol, 1.1 eq) in anhydrous methanol (50 mL).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.76 g, 20.0 mmol, 2.0 eq) in one portion.
-
Stir the resulting suspension at room temperature under an argon atmosphere. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford 4-nitrophenylacetylene. Typical yields are 85-95%.
Method 3: Direct Nucleophilic Alkynylation
This approach is fundamentally different from the homologation methods. Instead of converting the aldehyde's carbonyl carbon into one of the alkyne carbons, this method involves the addition of a pre-formed alkyne nucleophile (a metal acetylide) to the aldehyde carbonyl.[9] The product is a propargylic alcohol, which contains a new stereocenter.
Principle & Mechanism
A terminal alkyne is deprotonated with a strong base (e.g., n-BuLi, Grignard reagent) to generate a highly nucleophilic metal acetylide.[10] This acetylide then attacks the electrophilic carbonyl carbon of benzaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the propargylic alcohol. This method is exceptionally powerful for building molecular complexity, as it joins two distinct molecular fragments.
Caption: Workflow for Direct Nucleophilic Alkynylation.
Experimental Protocol: Synthesis of 1-Phenyl-2-propyn-1-ol
-
To a solution of ethynyltrimethylsilane (1.18 g, 12.0 mmol, 1.2 eq) in anhydrous THF (30 mL) at -78 °C under argon, add n-butyllithium (4.4 mL, 2.5 M in hexanes, 11.0 mmol, 1.1 eq) dropwise. Stir for 30 minutes.
-
Add benzaldehyde (1.06 g, 10.0 mmol, 1.0 eq) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C and stir for another hour.
-
Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, and dry over MgSO₄.
-
The TMS-protected alcohol can be deprotected by stirring with K₂CO₃ in methanol or tetrabutylammonium fluoride (TBAF) in THF to yield the terminal propargylic alcohol. Purification is by column chromatography.
Method 4: Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful transition-metal-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This method does not modify the aldehyde group itself but rather uses a halogenated benzaldehyde as a scaffold. It is an alternative strategy to arrive at an alkynyl benzaldehyde derivative.
Principle & Mechanism
The reaction utilizes a dual catalytic system, typically a palladium(0) complex and a copper(I) salt (e.g., CuI).[13] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) center. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst.[14]
Caption: Catalytic Cycle of the Sonogashira Coupling.
Experimental Protocol: Synthesis of 4-Ethynylbenzaldehyde
-
To a flask containing 4-iodobenzaldehyde (2.32 g, 10.0 mmol, 1.0 eq), add Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol, 2 mol%), and CuI (76 mg, 0.4 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine (20 mL) and THF (10 mL).
-
Bubble argon through the solution for 10 minutes.
-
Add ethynyltrimethylsilane (1.47 g, 15.0 mmol, 1.5 eq) via syringe.
-
Stir the reaction at room temperature until the aryl iodide is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate.
-
The crude TMS-protected product is then deprotected using K₂CO₃ in methanol to yield 4-ethynylbenzaldehyde after purification.[15]
Performance Comparison and Recommendations
| Feature | Corey-Fuchs Reaction | Ohira-Bestmann Modification | Direct Nucleophilic Alkynylation | Sonogashira Coupling |
| Product Type | Terminal Alkyne (Homologation) | Terminal Alkyne (Homologation) | Propargylic Alcohol (Addition) | Internal Aryl Alkyne (Coupling) |
| Starting Material | Benzaldehyde | Benzaldehyde | Benzaldehyde + Terminal Alkyne | Halogenated Benzaldehyde + Terminal Alkyne |
| Key Reagents | PPh₃, CBr₄, n-BuLi | Ohira-Bestmann Reagent, K₂CO₃ | Terminal Alkyne, n-BuLi (or similar) | Pd Catalyst, Cu(I) salt, Amine Base |
| Reaction Conditions | Harsh (cryogenic, strong base) | Mild (room temp, weak base) | Harsh (cryogenic, strong base) | Mild (room temp, weak base) |
| Key Advantage | High reliability, well-established | Excellent functional group tolerance | Builds complexity, creates stereocenter | Broad substrate scope, high tolerance |
| Key Limitation | Poor functional group tolerance | Reagent cost and stability | Forms alcohol, not alkyne directly | Requires halogenated starting material |
| Ideal Use Case | Robust synthesis with simple, non-sensitive substrates.[16] | Substrates with base-sensitive or enolizable groups.[5] | Synthesis of chiral propargylic alcohols and complex targets.[17] | Late-stage functionalization and synthesis of complex aryl alkynes.[13] |
Senior Scientist's Recommendation
The choice of method is dictated entirely by the synthetic goal and the nature of the substrate.
-
For direct, one-carbon homologation of a robust benzaldehyde: The Corey-Fuchs reaction is a cost-effective and dependable choice. Its two-step nature can be a drawback, but its reliability is proven.
-
For the homologation of a benzaldehyde bearing sensitive functional groups (e.g., esters, nitro groups, or enolizable protons): The Ohira-Bestmann modification is unequivocally the superior method.[18] Its mild conditions and operational simplicity (often one-pot) preserve delicate molecular architecture.[5]
-
When the goal is to introduce a substituted alkyne and form a propargylic alcohol: Direct nucleophilic alkynylation is the only logical choice. This pathway is fundamental for constructing more complex molecular scaffolds and is the gateway to asymmetric synthesis of chiral alcohols.
-
To synthesize an internal alkyne on a pre-functionalized aromatic ring: The Sonogashira coupling offers unparalleled versatility and functional group tolerance, making it a premier tool for medicinal chemistry and materials science.
By understanding the mechanistic underpinnings and practical limitations of each method, the research scientist can make an informed, strategic decision, ensuring the efficient and successful synthesis of the target alkynyl benzaldehyde derivative.
References
- 1. Corey-Fuchs Reaction [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 5. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Alkynylation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 16. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Base Selection for the Synthesis of 3-Prop-2-ynyloxy-benzaldehyde
In the landscape of synthetic organic chemistry, the formation of aryl propargyl ethers is a critical transformation, yielding versatile intermediates for applications ranging from click chemistry and materials science to the synthesis of complex pharmaceutical agents.[1] 3-Prop-2-ynyloxy-benzaldehyde, in particular, serves as a valuable building block. Its synthesis is most commonly achieved via the O-propargylation of 3-hydroxybenzaldehyde, a classic example of the Williamson ether synthesis.[2]
The success of this synthesis hinges critically on the choice of base, which is tasked with deprotonating the phenolic hydroxyl group to generate a potent nucleophile. This guide provides a comparative analysis of three commonly employed bases—Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), and Cesium Carbonate (Cs₂CO₃)—offering field-proven insights and experimental data to inform your selection process.
The Underlying Chemistry: Williamson Ether Synthesis
The O-propargylation of 3-hydroxybenzaldehyde with a propargyl halide (e.g., propargyl bromide) is a bimolecular nucleophilic substitution (SN2) reaction.[3] The reaction proceeds in two fundamental steps:
-
Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group of 3-hydroxybenzaldehyde, forming a phenoxide anion. This anion is a significantly stronger nucleophile than the starting phenol.[4]
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon of the propargyl halide, displacing the halide leaving group and forming the desired ether bond.[5]
The choice of base directly influences the rate and efficiency of the first step, which in turn dictates the overall reaction yield and purity of the final product.
References
A Comparative Guide to the Mass Spectrometry Analysis of 3-Prop-2-ynyloxy-benzaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Prop-2-ynyloxy-benzaldehyde (C₁₀H₈O₂, MW: 160.17 g/mol ) is an aromatic aldehyde containing a propargyl ether moiety.[1][2] This unique combination of functional groups—a reactive aldehyde, an aromatic ring, a labile ether linkage, and a terminal alkyne—presents both opportunities and challenges for mass spectrometric analysis. The aldehyde group is a key site for derivatization, the aromatic ring provides chromophoric properties, the ether bond is susceptible to cleavage, and the alkyne offers a reactive handle for click chemistry applications. Understanding the fragmentation behavior of this molecule across different ionization techniques is paramount for its unambiguous identification in complex matrices and for monitoring its transformations in chemical and biological systems.
This guide will compare and contrast the primary ionization techniques—Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI)—for the analysis of this compound and its derivatives. We will delve into the expected fragmentation patterns, provide detailed experimental protocols, and present data in a comparative format to aid in method selection and development.
Predicted Fragmentation Pattern of this compound
A thorough understanding of the fragmentation pattern is crucial for structural confirmation. Based on established fragmentation rules for benzaldehydes, aryl ethers, and related structures, we can predict the primary fragmentation pathways for this compound under electron ionization.[3][4][5]
The molecular ion peak (M•+) is expected at m/z 160. Key fragmentation pathways likely include:
-
Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes, leading to a stable acylium ion at m/z 159.[6]
-
Loss of the Formyl Group ([M-CHO]⁺): Cleavage of the aldehyde group to yield a propargyloxy-substituted phenyl cation at m/z 131.[6]
-
Cleavage of the Propargyl Group: Loss of the propargyl radical (•CH₂C≡CH) from the [M-H]⁺ ion, resulting in a fragment at m/z 121, corresponding to a hydroxybenzoyl cation.
-
Ether Bond Cleavage: Homolytic or heterolytic cleavage of the C-O ether bond can lead to various fragments. A key fragment is expected at m/z 121, corresponding to the 3-hydroxybenzaldehyde radical cation. Further loss of CO from this fragment would yield a fragment at m/z 93.
-
Formation of the Phenyl Cation: Loss of the entire propargyloxy-aldehyde moiety could result in the formation of the phenyl cation at m/z 77.[4]
-
Propargyl Cation: A fragment corresponding to the propargyl cation ([C₃H₃]⁺) may be observed at m/z 39.
This predicted fragmentation is supported by the observed mass spectrum of the isomeric compound, 2-(Propargyloxy)benzaldehyde, which shows significant peaks at m/z 131, 121, and 103.[6]
Comparison of Ionization Techniques
The choice of ionization technique is critical and depends on the analyte's properties and the analytical goals.
| Ionization Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| Electron Ionization (EI) | High-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation.[7][8] | Provides detailed structural information through reproducible fragmentation patterns. Ideal for GC-MS analysis of this relatively volatile compound. | The molecular ion peak may be weak or absent due to extensive fragmentation, making molecular weight determination challenging.[9] |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules.[10][11] | A "soft" ionization technique that typically produces an intact protonated molecule ([M+H]⁺ at m/z 161), facilitating molecular weight determination. Well-suited for LC-MS analysis. | May not provide significant structural information without tandem MS (MS/MS). Simple aldehydes can be difficult to detect without derivatization.[12] Potential for in-source reactions with solvents like methanol. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte. | A robust technique for relatively nonpolar to moderately polar compounds of low to medium molecular weight.[13] Often yields a strong [M+H]⁺ signal with minimal fragmentation. Less susceptible to matrix effects than ESI. | Thermal degradation can be a concern for labile molecules, although this compound is likely stable enough. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
This method is ideal for the analysis of the pure compound and for its identification in simple mixtures.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 35-400
Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI or APCI
This approach is suitable for analyzing derivatives of this compound or for its detection in complex biological or environmental samples.[14][15]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer with an ESI or APCI source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
MS Conditions (ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-500
MS Conditions (APCI):
-
Ionization Mode: Positive
-
Corona Current: 5 µA
-
Vaporizer Temperature: 400 °C
-
Capillary Temperature: 275 °C
-
Mass Range: m/z 50-500
Visualizing the Workflow and Fragmentation
Experimental Workflow
Caption: A generalized workflow for the mass spectrometric analysis of small molecules.
Predicted EI Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Conclusion
The mass spectrometric analysis of this compound and its derivatives requires a nuanced approach, with the selection of the ionization technique being a critical determinant of the resulting data. For detailed structural elucidation, GC-MS with electron ionization is the preferred method, providing a rich fragmentation pattern that can serve as a fingerprint for the molecule. For analyses requiring high sensitivity, high throughput, or for samples in complex matrices, LC-MS with ESI or APCI is more suitable, with the choice between the two depending on the specific derivative and matrix. ESI is advantageous for its soft ionization, preserving the molecular ion, while APCI offers robustness and is less prone to ion suppression. By understanding the interplay between the analyte's structure and the principles of each mass spectrometric technique, researchers can develop robust and reliable methods for the characterization and quantification of this versatile class of compounds.
References
- 1. 2-(Propargyloxy)benzaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Benzaldehyde, 2-(2-propenyloxy)- [webbook.nist.gov]
- 5. 4-(Propargyloxy)benzaldehyde | C10H8O2 | CID 1897533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Propargyloxy)benzaldehyde | C10H8O2 | CID 583037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propargyl ether | C6H6O | CID 23349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Composition and purity of combinatorial aryl ether collections analyzed by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. 41580-72-7|3-Methoxy-phenyl propargyl ether|BLD Pharm [bldpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. spectrabase.com [spectrabase.com]
- 15. ugto.mx [ugto.mx]
The Versatility of Dual-Functional Linkers: A Comparative Efficiency Analysis of 3-Prop-2-ynyloxy-benzaldehyde in Bioconjugation
A Senior Application Scientist's Guide to Linker Selection for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation, the choice of a linker molecule is a critical determinant of the success of a conjugate, influencing its stability, functionality, and therapeutic efficacy. The emergence of dual-functional linkers, such as 3-Prop-2-ynyloxy-benzaldehyde, presents an opportunity for more sophisticated and sequential bioconjugation strategies. This guide provides an in-depth, objective comparison of the efficiency of this compound with other prevalent linkers, supported by experimental data and detailed protocols to inform rational linker selection in your research and development endeavors.
The Rise of Orthogonal and Sequential Bioconjugation
The ability to perform multiple, independent conjugation reactions on a single biomolecule, known as orthogonal bioconjugation, has opened new avenues for creating complex and highly functional bioconjugates.[1] This is where dual-functional linkers like this compound shine. This innovative linker possesses two distinct reactive handles: an aldehyde group and a terminal alkyne group.
The aldehyde functionality allows for a highly stable and efficient conjugation to biomolecules via the Hydrazino-Pictet-Spengler (HIPS) ligation, forming a robust carbon-carbon bond.[2] The terminal alkyne group remains available for a subsequent, orthogonal "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a second molecule of interest.[3] This sequential approach provides precise control over the architecture of the final bioconjugate.
A Head-to-Head Comparison of Bioconjugation Linkers
To understand the advantages of a dual-functional linker, it is essential to compare its performance against established bioconjugation methods. This section will objectively evaluate this compound (reacting via HIPS ligation and subsequent click chemistry) against other widely used linkers based on key performance metrics.
Quantitative Performance Metrics: A Side-by-Side Analysis
The efficiency of a bioconjugation reaction is a multifaceted parameter encompassing reaction kinetics, yield, and the stability of the resulting linkage. The following table summarizes these key metrics for a comparative analysis.
| Feature | This compound (HIPS Ligation) | Click Chemistry (SPAAC - DBCO) | Maleimide-Thiol Coupling | NHS Ester-Amine Coupling |
| Target Residue(s) | Hydrazine-modified biomolecules | Azide-modified biomolecules | Cysteine | Lysine, N-terminus |
| Reaction pH | ~6.0-7.4[4] | 4.0 - 9.0 | 6.5 - 7.5[5] | 7.0 - 9.0 |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~4.17[6] | ~0.24 - 0.31[7] | ~10² - 10³ | ~10¹ - 10² |
| Typical Reaction Time | 2 - 4 hours[8] | 4 - 12 hours[7] | 2 hours to overnight | 4 hours to overnight |
| Typical Yield | High | High to Quantitative | High | Moderate to High |
| Linkage Stability | Very High (stable C-C bond)[2][5] | Very High (stable triazole ring)[9][10] | Moderate (thioether bond susceptible to retro-Michael reaction)[9] | High (stable amide bond, but can be subject to enzymatic cleavage) |
| Bioorthogonality | High | High | Moderate (potential for off-target reactions with other nucleophiles) | Low (reacts with any accessible primary amine) |
Note: The kinetic data presented are drawn from various studies and may not represent a direct head-to-head comparison under identical conditions. However, they provide a valuable relative measure of reaction efficiency.
Causality Behind Experimental Choices: Why Linker Stability Matters
The stability of the formed linkage is paramount for the in vivo performance of bioconjugates, particularly for therapeutics like antibody-drug conjugates (ADCs).[11] The HIPS ligation, facilitated by the aldehyde group of our topic linker, results in the formation of a highly stable carbon-carbon bond, which is resistant to hydrolysis and enzymatic degradation.[2][5] This is a significant advantage over linkages like the thioether bond formed from maleimide-thiol coupling, which can be susceptible to a retro-Michael reaction, leading to premature drug release.[9] Similarly, while the amide bond from NHS ester-amine coupling is generally stable, it can be a substrate for proteases. The triazole ring formed via click chemistry is also exceptionally stable, comparable to the C-C bond from HIPS ligation.[9][10]
Visualizing the Pathways: Reaction Mechanisms and Workflows
To better understand the chemical transformations and experimental processes, the following diagrams illustrate the key reactions and a generalized workflow for dual-functional bioconjugation.
Experimental Protocols: A Guide to Reproducible Results
The following protocols provide detailed, step-by-step methodologies for key bioconjugation reactions, ensuring a self-validating system for your experiments.
Protocol 1: Bioconjugation via HIPS Ligation using this compound
This protocol describes the conjugation of a hydrazine-modified biomolecule with this compound.
Materials:
-
Hydrazine-modified biomolecule (e.g., protein, peptide)
-
This compound
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0[8]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Reagent Preparation:
-
Dissolve the hydrazine-modified biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Ligation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the biomolecule solution.
-
Incubate the reaction mixture for 2-4 hours at 37°C with gentle shaking.[8]
-
-
Purification:
-
Purify the conjugate using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS, pH 7.4) to remove unreacted linker.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry or UV-Vis spectroscopy.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of an azide-modified molecule to a DBCO-functionalized biomolecule.
Materials:
-
DBCO-functionalized biomolecule
-
Azide-modified payload
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized biomolecule in PBS to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of the azide-modified payload in anhydrous DMSO.
-
-
SPAAC Reaction:
-
Add a 3- to 10-fold molar excess of the azide-modified payload stock solution to the DBCO-biomolecule solution.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[7]
-
-
Purification:
-
Remove unreacted payload by size-exclusion chromatography.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm conjugation.
-
Protocol 3: Maleimide-Thiol Conjugation
This protocol details the labeling of a thiol-containing biomolecule with a maleimide-functionalized payload.
Materials:
-
Thiol-containing biomolecule (e.g., cysteine-containing protein)
-
Maleimide-functionalized payload
-
Conjugation Buffer: PBS, pH 6.5-7.5, containing 1 mM EDTA (degassed)[5]
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column
Methodology:
-
Biomolecule Preparation:
-
Dissolve the thiol-containing biomolecule in the degassed conjugation buffer.
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.
-
-
Ligation Reaction:
-
Prepare a 10 mM stock solution of the maleimide-payload in DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the maleimide solution to the biomolecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C in the dark.
-
-
Purification and Characterization:
-
Purify the conjugate as described in the previous protocols and characterize to determine the degree of labeling.
-
Protocol 4: NHS Ester-Amine Conjugation
This protocol describes the conjugation of a primary amine-containing biomolecule with an NHS ester-functionalized payload.
Materials:
-
Amine-containing biomolecule (e.g., protein with lysine residues)
-
NHS ester-functionalized payload
-
Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-8.5
-
Anhydrous DMSO or DMF
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column
Methodology:
-
Reagent Preparation:
-
Dissolve the biomolecule in the conjugation buffer.
-
Prepare a 10 mM stock solution of the NHS ester-payload in DMSO or DMF.
-
-
Ligation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester solution to the biomolecule solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the conjugate to remove unreacted payload and hydrolyzed NHS ester.
-
-
Characterization:
-
Characterize the conjugate to determine the extent of modification.
-
Conclusion: Selecting the Optimal Linker for Your Application
The choice of a bioconjugation linker is a critical decision that should be guided by the specific requirements of the application. For constructing complex, multi-component bioconjugates with exceptional stability, the dual-functional this compound linker offers a compelling advantage. The initial HIPS ligation provides a highly robust and stable anchor point, while the preserved alkyne handle allows for subsequent, high-efficiency click chemistry modification.
While traditional linkers like maleimides and NHS esters remain valuable tools for specific applications, their limitations in terms of linkage stability and selectivity, respectively, must be considered. For applications demanding the utmost in stability and the flexibility of sequential conjugations, the dual-functional aldehyde-alkyne linker represents a superior and versatile choice for the modern bioconjugation scientist. By carefully considering the quantitative data and protocols presented in this guide, researchers can make informed decisions to advance their therapeutic and diagnostic objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. bioacts.com [bioacts.com]
- 3. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. benchchem.com [benchchem.com]
Understanding Potential Impurities in the Synthesis of 3-Prop-2-ynyloxy-benzaldehyde
An Objective Comparison of Purity Assessment Methods for Synthesized 3-Prop-2-ynyloxy-benzaldehyde
For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is not merely a quality control step; it is the bedrock upon which reliable, reproducible, and meaningful data are built. In the context of this compound, a versatile intermediate in organic synthesis[1][2], ensuring its purity is paramount. Impurities, which can range from unreacted starting materials and residual solvents to isomeric byproducts and degradation products, can drastically alter the compound's reactivity, biological activity, and safety profile, leading to misleading results and jeopardizing research outcomes.
This guide provides an in-depth, objective comparison of the principal analytical techniques used to assess the purity of synthesized this compound. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to construct a self-validating system for purity determination.
The synthesis of this compound typically involves the reaction of 3-hydroxybenzaldehyde with propargyl bromide in the presence of a base.[2][3][4] A thorough purity assessment must be capable of detecting and quantifying potential impurities arising from this process, such as:
-
Unreacted Starting Materials: 3-hydroxybenzaldehyde and propargyl bromide.
-
Isomeric Byproducts: Positional isomers like 2-Prop-2-ynyloxy-benzaldehyde or 4-Prop-2-ynyloxy-benzaldehyde if the starting material is not exclusively the meta-isomer.
-
Side-Products: Compounds formed from undesired reactions.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., acetone, acetonitrile).[3][4]
-
Degradation Products: Compounds resulting from instability under reaction or purification conditions.
Comparative Analysis of Key Purity Assessment Methodologies
A multi-faceted approach, often combining chromatographic and spectroscopic techniques, is the most robust strategy for a comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstones of this approach, each providing unique and complementary information.
| Technique | Principle | Strengths | Weaknesses | Best For |
| HPLC-UV | Differential partitioning of analytes between a stationary phase and a mobile phase. | Excellent for quantitative analysis of the main component and non-volatile impurities. High sensitivity and reproducibility.[5] | Requires a suitable chromophore for UV detection. Identification is based on retention time, which is not definitive. | Routine purity checks and quantification of the primary product and related non-volatile impurities. |
| NMR Spectroscopy (¹H, ¹³C) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, enabling the identification of impurities. Quantitative NMR (qNMR) can determine absolute purity without a specific reference standard.[6] | Relatively lower sensitivity compared to chromatographic methods.[6] Complex mixtures can lead to overlapping signals. | Structural confirmation of the desired product and identification and quantification of structurally similar impurities. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[7] Provides definitive identification through mass fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds. | Detecting and identifying residual solvents and other volatile impurities. |
Experimental Protocols for Purity Determination
The following protocols are designed as self-validating systems, providing a logical workflow for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is the workhorse for determining the percentage purity of the main component and detecting non-volatile impurities. The choice of a C18 reversed-phase column is logical for this moderately polar aromatic compound.
Workflow Diagram:
Caption: Workflow for HPLC-UV Purity Assessment.
Step-by-Step Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is required.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of Acetonitrile to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
Start with 90% A and 10% B.
-
Ramp to 10% A and 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
-
Data Analysis:
-
Integrate the area of all peaks in the resulting chromatogram.
-
Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an orthogonal check on purity and is indispensable for structural confirmation. ¹H NMR is particularly useful for identifying and quantifying impurities that have distinct proton signals.
Workflow Diagram:
Caption: Workflow for NMR Purity Assessment.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., Fourier transformation, phase correction, and baseline correction).
-
Integrate all the signals in the spectrum.
-
Assign the signals corresponding to this compound. Key expected signals include the aldehyde proton (~9.9 ppm), aromatic protons, the methylene protons of the propargyl group (~4.8 ppm), and the acetylenic proton (~2.5 ppm).[9]
-
Identify any signals that do not correspond to the product or the solvent. These may belong to impurities.
-
The relative integration of impurity signals compared to the product signals can be used to estimate the molar percentage of each impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for identifying and quantifying volatile impurities, especially residual solvents from the synthesis and purification steps.
Workflow Diagram:
Caption: Workflow for GC-MS Purity Assessment.
Step-by-Step Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is required.[7]
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound at approximately 10 mg/mL in a high-purity volatile solvent such as dichloromethane.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
GC-MS Conditions:
-
Column: A standard non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp to 280°C at a rate of 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-500.
-
-
Data Analysis:
-
Identify the peaks corresponding to volatile impurities (e.g., acetone, acetonitrile) by comparing their retention times and mass spectra with reference libraries (e.g., NIST).
-
Quantification can be performed by creating a calibration curve with known standards of the suspected solvents.
-
Conclusion: An Integrated Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity.[6] The most reliable and trustworthy assessment of synthesized this compound is achieved through the synergistic use of HPLC-UV, NMR, and GC-MS. HPLC provides robust quantitative data on the main component, NMR offers invaluable structural confirmation and identifies related impurities, and GC-MS definitively detects and quantifies volatile contaminants. By employing these complementary methods, researchers can ensure the integrity of their material, leading to more accurate and reproducible scientific outcomes.
References
- 1. This compound | 5651-87-6 | FAA65187 [biosynth.com]
- 2. Buy this compound (EVT-333346) | 5651-87-6 [evitachem.com]
- 3. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 4. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 3-Prop-2-ynyloxy-benzaldehyde Derivatives
A Technical Guide for Researchers in Drug Discovery and Development
The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern medicinal chemistry. Benzaldehyde and its derivatives have long been recognized as a versatile scaffold, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a propargyl group, specifically at the meta position of the benzaldehyde ring to form 3-Prop-2-ynyloxy-benzaldehyde, presents a unique opportunity for chemical modification and the potential for developing a new generation of potent therapeutic compounds. The terminal alkyne group serves as a reactive handle for "click chemistry," enabling the facile synthesis of a diverse library of derivatives. This guide provides a comparative overview of the biological potential of derivatives synthesized from this promising scaffold, supported by experimental data from related compounds and established protocols for their evaluation.
The Emerging Potential of this compound Derivatives
The this compound core combines the inherent biological activities of the benzaldehyde moiety with the versatile reactivity of the propargyl group. This strategic combination allows for the exploration of a vast chemical space, leading to derivatives with potentially enhanced and selective biological profiles. While comprehensive studies on a wide range of derivatives from this specific starting material are emerging, the existing literature on closely related benzaldehyde analogues provides a strong rationale for their investigation across several key therapeutic areas.
Anticancer Activity: A Promising Frontier
Numerous benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and disruption of mitochondrial function. For instance, a series of benzyloxybenzaldehyde derivatives have demonstrated significant activity against the HL-60 human leukemia cell line, with some compounds exhibiting potency at micromolar concentrations.[1][2]
Comparative Cytotoxicity Data:
To contextualize the potential of this compound derivatives, the following table presents the cytotoxic activity (IC50 values) of related benzaldehyde compounds against various cancer cell lines, compared with a standard chemotherapeutic agent, Doxorubicin.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | 1-10 | [2] |
| Benzyloxybenzaldehyde Derivatives | HL-60 (Leukemia) | 1-10 | [1][2] |
| Salicylaldehyde Benzoylhydrazones | Various Leukemia Lines | Low µM to nM | [3] |
| Doxorubicin (Standard) | Various | Sub-µM to low µM | [4] |
The data suggests that modifications on the benzaldehyde scaffold can lead to potent anticancer agents. The introduction of the propargyl group in this compound allows for the synthesis of novel derivatives that may exhibit enhanced cytotoxicity and selectivity against cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: A Broad Spectrum of Possibilities
Benzaldehyde and its derivatives have long been known to possess antimicrobial properties against a range of bacteria and fungi.[5] The mechanism of action can involve the disruption of cell membranes, inhibition of essential enzymes, and interference with microbial growth signaling.
Comparative Antimicrobial Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various benzaldehyde derivatives against representative bacterial and fungal strains, compared to standard antibiotics.
| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |
| Benzaldehyde | Staphylococcus aureus | 64 to ≥1024 | [5] |
| Dihydroxybenzaldehydes | Staphylococcus aureus | 500 | [6] |
| Chalcone Derivatives of 3-benzyloxy-4-methoxybenzaldehyde | S. aureus, E. coli | Varies | [7] |
| Ciprofloxacin (Standard) | E. coli | ≤1 | [8] |
| Vancomycin (Standard) | S. aureus | ≤2 | [8] |
These findings underscore the potential of benzaldehyde derivatives as a source of new antimicrobial agents. The synthesis of novel derivatives from this compound could lead to compounds with improved potency and a broader spectrum of activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay:
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Benzaldehyde derivatives have shown promise as anti-inflammatory agents by inhibiting key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[9]
Comparative Anti-inflammatory Data:
The following table presents data on the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by various compounds in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Compound/Drug | Cell Line | Activity | Reference |
| 3-Arylphthalides | RAW 264.7 | Inhibition of NO production | [10][11] |
| Sinapaldehyde | RAW 264.7 | IC50 for COX-2 = 47.8 µM | [12] |
| Dexamethasone (Standard) | RAW 264.7 | Potent inhibition of NO and cytokines | [13] |
| Indomethacin (Standard) | Various | Potent COX inhibitor | [14] |
The ability of related compounds to modulate inflammatory pathways suggests that derivatives of this compound could be valuable candidates for the development of novel anti-inflammatory drugs.
Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).
Signaling Pathway for LPS-induced NO Production:
Caption: Simplified signaling pathway of LPS-induced nitric oxide production.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Conclusion and Future Directions
The versatile chemical nature of this compound makes it an exciting starting point for the synthesis of a new generation of biologically active compounds. The evidence from related benzaldehyde derivatives strongly suggests that this scaffold holds significant promise in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The "click" reactivity of the terminal alkyne provides a streamlined path to a vast and diverse chemical library, accelerating the drug discovery process.
Future research should focus on the systematic synthesis and screening of a wide range of derivatives from this compound. A comprehensive evaluation of their biological activities, coupled with structure-activity relationship (SAR) studies, will be crucial in identifying lead compounds with optimal potency, selectivity, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to embark on this promising avenue of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 8. ANTIBIOTICS REVIEW [errolozdalga.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Substituted Propargyloxy Benzaldehydes: A Senior Application Scientist's Perspective
Substituted propargyloxy benzaldehydes are pivotal building blocks in the landscape of modern organic synthesis, finding extensive applications in medicinal chemistry, materials science, and as versatile intermediates for more complex molecular architectures. The presence of the terminal alkyne functionality, a gateway to a plethora of chemical transformations such as click chemistry, Sonogashira coupling, and various cyclization reactions, makes the efficient and selective synthesis of these compounds a topic of significant interest for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the most prevalent and effective synthetic routes for the preparation of substituted propargyloxy benzaldehydes. Drawing from established literature and practical laboratory experience, we will delve into the mechanistic underpinnings, experimental protocols, and the relative merits and demerits of each approach. Our focus will be on providing actionable insights to enable you, the practicing researcher, to make informed decisions when selecting a synthetic strategy tailored to your specific needs, considering factors such as substrate scope, desired yield, scalability, and available resources.
The Workhorse: Williamson Ether Synthesis
The Williamson ether synthesis stands as the most classical and widely employed method for the preparation of ethers, and its application to the synthesis of propargyloxy benzaldehydes is no exception.[1][2][3] This robust S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion, generated from a substituted hydroxybenzaldehyde, on an electrophilic propargyl halide (typically propargyl bromide or chloride).[2][3]
Mechanistic Rationale
The reaction proceeds via a straightforward bimolecular nucleophilic substitution (S(_N)2) mechanism.[2] The first step involves the deprotonation of the phenolic hydroxyl group of the substituted hydroxybenzaldehyde using a suitable base to form a more nucleophilic phenoxide anion. This is a critical step, as the neutral hydroxyl group is a poor nucleophile. The choice of base is crucial and can range from relatively weak bases like potassium carbonate (K(_2)CO(_3)) to stronger bases like sodium hydride (NaH), depending on the acidity of the phenol and the desired reaction rate.
The resulting phenoxide then acts as the nucleophile, attacking the electrophilic carbon of the propargyl halide and displacing the halide leaving group in a single, concerted step.[3] This backside attack leads to an inversion of stereochemistry if the electrophilic carbon were chiral, though this is not relevant for the synthesis of simple propargyloxy benzaldehydes.
Figure 1: General workflow for the Williamson Ether Synthesis of propargyloxy benzaldehydes.
Experimental Protocol: Synthesis of 4-(Prop-2-yn-1-yloxy)benzaldehyde
A representative procedure for the synthesis of 4-(prop-2-yn-1-yloxy)benzaldehyde is as follows:
-
To a stirred suspension of 4-hydroxybenzaldehyde (1 equivalent) and potassium carbonate (2-3 equivalents) in a polar aprotic solvent such as acetone or acetonitrile, add propargyl bromide (1-1.2 equivalents) dropwise at room temperature.[4][5][6]
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[5][6]
-
Upon completion (usually within 3-8 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.[4][6]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 4-(prop-2-yn-1-yloxy)benzaldehyde.[6]
Performance Comparison & Considerations
| Parameter | Williamson Ether Synthesis |
| Yield | Generally good to excellent (70-95%)[4][5] |
| Substrate Scope | Broad; tolerant of various substituents on the benzaldehyde ring. |
| Reaction Conditions | Mild to moderate temperatures (reflux in acetone or acetonitrile).[5] |
| Reagents | Readily available and inexpensive (hydroxybenzaldehydes, propargyl halides, common bases and solvents). |
| Scalability | Highly scalable for both laboratory and industrial production. |
| Limitations | The S(_N)2 nature of the reaction requires the use of a primary propargyl halide.[2][3] Sterically hindered hydroxybenzaldehydes may react slower. |
Expert Insight: The Role of Phase-Transfer Catalysis
A significant improvement to the classical Williamson ether synthesis, particularly for large-scale applications or when dealing with less soluble reactants, is the implementation of phase-transfer catalysis (PTC).[7][8][9] In a biphasic system (e.g., an aqueous solution of sodium hydroxide and an organic solvent like dichloromethane), a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the propargyl halide resides.[10][11] This dramatically increases the reaction rate and often leads to higher yields and purer products under milder conditions.[7][9][11]
The Mitsunobu Reaction: An Alternative for Sensitive Substrates
The Mitsunobu reaction offers a powerful and versatile alternative for the formation of ethers, including propargyloxy benzaldehydes, under milder, neutral conditions.[12][13][14] This reaction is particularly advantageous when dealing with substrates that are sensitive to the basic conditions of the Williamson ether synthesis.[14] The canonical Mitsunobu reaction involves the coupling of an alcohol (in this case, propargyl alcohol) with a pronucleophile (the hydroxybenzaldehyde) in the presence of a phosphine (typically triphenylphosphine, PPh(_3)) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[15]
Mechanistic Rationale
The mechanism of the Mitsunobu reaction is more complex than the Williamson synthesis.[15] It begins with the reaction of triphenylphosphine with the azodicarboxylate to form a betaine intermediate. This highly reactive species then deprotonates the hydroxybenzaldehyde to form a phenoxide-phosphonium ion pair. Simultaneously, the propargyl alcohol is activated by the protonated azodicarboxylate. The final step is the S(_N)2 attack of the phenoxide on the activated propargyl alcohol, displacing the triphenylphosphine oxide and the reduced azodicarboxylate to form the desired propargyl ether.[14] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is not pertinent for propargyl alcohol itself but is a critical consideration for chiral secondary alcohols.[14]
Figure 2: Simplified workflow of the Mitsunobu reaction for propargyl ether synthesis.
Experimental Protocol: General Procedure
-
Dissolve the substituted hydroxybenzaldehyde (1 equivalent), propargyl alcohol (1-1.5 equivalents), and triphenylphosphine (1.2-1.5 equivalents) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[15]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2-1.5 equivalents) in the same solvent to the reaction mixture.[15]
-
Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to separate the desired product from the triphenylphosphine oxide and the hydrazine byproduct.
Performance Comparison & Considerations
| Parameter | Mitsunobu Reaction |
| Yield | Moderate to good (50-85%)[12][13] |
| Substrate Scope | Broad; particularly useful for acid- or base-sensitive substrates. |
| Reaction Conditions | Mild, neutral conditions, often at or below room temperature.[15] |
| Reagents | More expensive and hazardous reagents (azodicarboxylates are toxic and potentially explosive). |
| Scalability | Less scalable due to the cost of reagents and the stoichiometric generation of byproducts. |
| Limitations | The purification can be challenging due to the presence of triphenylphosphine oxide and the reduced azodicarboxylate byproducts. The nucleophile (phenolic hydroxyl group) should ideally have a pKa less than 15.[14] |
Other Synthetic Strategies
While the Williamson and Mitsunobu reactions are the most common methods, other strategies can be employed for the synthesis of substituted propargyloxy benzaldehydes, particularly in specific contexts.
Sonogashira Coupling: An Indirect Route
The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[16][17][18][19][20] This method can be adapted to synthesize propargyloxy benzaldehydes, albeit indirectly. The synthesis would typically involve two steps:
-
Halogenation: Introduction of a halogen (iodine or bromine is preferred for higher reactivity) onto the aromatic ring of a suitably protected benzaldehyde.
-
Coupling: Sonogashira coupling of the resulting halo-benzaldehyde with propargyl alcohol.
Nicholas Reaction
For base-sensitive substrates, the Nicholas reaction provides an acid-mediated alternative for propargylation.[21] This method involves the use of a dicobalt hexacarbonyl-stabilized propargylium cation, which can react with various nucleophiles, including phenols.[21] While effective, this method requires the use of stoichiometric amounts of cobalt carbonyl, which can be toxic and requires careful handling and removal.
Conclusion: Selecting the Optimal Synthetic Route
The choice of synthetic route for the preparation of substituted propargyloxy benzaldehydes is ultimately dictated by the specific requirements of the target molecule and the practical constraints of the laboratory.
-
For routine, scalable synthesis with readily available starting materials, the Williamson ether synthesis, particularly with the aid of phase-transfer catalysis, remains the method of choice due to its high yields, cost-effectiveness, and operational simplicity.
-
When dealing with substrates containing base-labile functional groups, the Mitsunobu reaction provides a milder, albeit more expensive and less scalable, alternative.
-
Indirect routes like the Sonogashira coupling should be considered for the synthesis of more complex or highly functionalized analogs where a convergent synthetic strategy is advantageous.
By understanding the mechanistic nuances and practical considerations of each of these synthetic methodologies, researchers can confidently select and execute the most appropriate strategy to access the valuable class of substituted propargyloxy benzaldehydes for their diverse research and development endeavors.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. WO1988009782A1 - Process for making propargyl ethers of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
